Sodium aescinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C54H84O23 |
|---|---|
Molecular Weight |
1101.2 g/mol |
IUPAC Name |
6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H84O23/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67) |
InChI Key |
MDECBZJUSDTBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Sodium Aescinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aescinate, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a pharmaceutical agent with well-documented anti-inflammatory, anti-edematous, and venotonic properties.[1] Its clinical applications span the management of chronic venous insufficiency, post-operative and post-traumatic edema, and various inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the primary mechanisms of action of this compound at the molecular and cellular levels, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Primary Mechanisms of Action
The therapeutic efficacy of this compound is attributed to a multi-faceted mechanism of action that involves the modulation of key inflammatory signaling pathways, inhibition of enzymatic activity, and the protection of vascular integrity.
Anti-inflammatory Effects via Inhibition of the NF-κB Signaling Pathway
A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound has been shown to suppress the activation of the NF-κB pathway by reducing the phosphorylation of key upstream kinases like IκB kinase (IκK) and the inhibitor of NF-κB (IκB), as well as the p65 subunit of NF-κB.[4] This inhibition prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the transcription of its target genes.[4] The resulting decrease in the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key contributor to its anti-inflammatory effects.[5][6]
Modulation of the PI3K/Akt Signaling Pathway
This compound has also been demonstrated to exert its effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis. In the context of certain pathologies like pancreatic fibrosis, this compound has been shown to inhibit the PI3K/Akt pathway, leading to the apoptosis of activated pancreatic stellate cells.[7] The inhibition of PI3K and subsequent dephosphorylation of Akt and its downstream target, FOXO1, promotes the expression of pro-apoptotic genes.[7]
Venotonic and Anti-Edematous Effects
A primary clinical application of this compound is in the treatment of venous insufficiency and edema.[2][3] Its mechanism in this context is multifaceted:
-
Enzyme Inhibition: this compound is reported to inhibit the activity of hyaluronidase and elastase.[1] These enzymes degrade components of the extracellular matrix and the basement membrane of blood vessels. By inhibiting their activity, this compound helps to maintain the integrity of the vessel walls, thereby reducing capillary permeability and leakage of fluid into the interstitial space. While this inhibitory action is frequently cited, specific quantitative data such as IC50 or Ki values are not widely available in the reviewed literature.
-
Enhancement of Venous Tone: this compound improves venous tone, which enhances the return of blood to the heart and reduces venous stasis.[1]
-
Reduction of Capillary Permeability: By stabilizing endothelial cell membranes and reducing the size of pores in the capillary walls, this compound directly counteracts the increase in vascular permeability associated with inflammation and venous hypertension.[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects
| Parameter | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| TNF-α Production | Rat Plasma | Carrageenan | Dose-dependent | Significant reduction | [5] |
| IL-6 Production | BV2 microglia | LPS | 5 µM | Significant reduction in mRNA and protein levels | [4] |
| IL-1β Production | Rat Plasma | Carrageenan | Dose-dependent | Significant reduction | [5] |
| PGE2 Production | Rat Plasma | Carrageenan | Dose-dependent | Significant reduction | [5] |
| NF-κB p65 Phosphorylation | BV2 microglia | LPS | 5 µM | Significant reduction | [4] |
Table 2: Clinical Efficacy in Post-operative Edema (following endovenous laser ablation)
| Parameter | Treatment Group (this compound 60 mg twice daily) | Control Group | p-value | Reference |
| Change in Calf Circumference (Day 10) | 1.04 ± 0.35 cm | 2.39 ± 1.15 cm | < 0.001 | [2] |
| Change in Calf Circumference (Day 21) | 0.48 ± 0.42 cm | 1.73 ± 1.00 cm | < 0.001 | [2] |
| Change in Ankle Circumference (Day 10) | 1.37 ± 0.52 cm | 2.36 ± 0.93 cm | < 0.001 | [2] |
| Change in Ankle Circumference (Day 21) | 0.58 ± 0.60 cm | 1.14 ± 0.88 cm | = 0.002 | [2] |
Experimental Protocols
NF-κB Activation Assay (Western Blot)
This protocol describes a general method for assessing the effect of this compound on NF-κB activation in a microglial cell line (e.g., BV2).
-
Cell Culture and Treatment: BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-IκB, total IκB, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the changes in protein phosphorylation.[4][8]
Endothelial Permeability Assay (Transwell)
This protocol outlines a method to assess the effect of this compound on endothelial barrier function.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the upper chamber of a Transwell insert (collagen-coated, 0.4 µm pore size) and cultured to form a confluent monolayer.
-
Treatment: The endothelial monolayer is treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound for a specified duration (e.g., 4-24 hours).
-
Permeability Measurement: A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber.
-
Sample Collection and Analysis: At various time points, aliquots are collected from the lower chamber, and the fluorescence intensity is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer.[9][10]
Conclusion
The primary mechanism of action of this compound is characterized by a potent anti-inflammatory effect mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production. Additionally, its ability to modulate the PI3K/Akt pathway contributes to its therapeutic effects in specific disease models. Clinically, its venotonic and anti-edematous properties are well-established, stemming from its ability to reduce capillary permeability and inhibit enzymes that degrade the vascular matrix. This comprehensive understanding of its molecular and cellular mechanisms provides a solid foundation for its current clinical use and for the future development of novel therapeutic applications. Further research to quantify its inhibitory effects on specific enzymes would provide an even more complete picture of its pharmacological profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical efficacy of this compound administration following endovenous laser ablation for varicose veins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of this compound administration following endovenous laser ablation for varicose veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial paracellular permeability assay [protocols.io]
A Comprehensive Technical Guide to the Origin and Chemical Synthesis of Sodium Aescinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Aescinate, the sodium salt of the triterpenoid saponin mixture known as aescin, is a compound of significant pharmaceutical interest, primarily due to its anti-inflammatory, anti-edematous, and venotonic properties. This technical guide provides a detailed overview of the origin of this compound from its natural source, the horse chestnut tree, and delineates the chemical synthesis process. It includes comprehensive experimental protocols for extraction, purification, and salt formation. Quantitative data are presented in tabular format for clarity, and key process workflows and biological signaling pathways are visualized using diagrams to facilitate a deeper understanding for research and development purposes.
Origin and Natural Source
This compound is derived from aescin, a complex mixture of saponins that is the principal bioactive constituent found in the seeds of the horse chestnut tree (Aesculus hippocastanum and Aesculus indica)[1][2]. These trees are widespread throughout Europe and Asia[2]. The seeds, commonly known as conkers, have a rich history in traditional European medicine for treating venous and circulatory disorders[3]. The primary active component within the aescin mixture is β-aescin, which is responsible for most of its medicinal properties[4].
The overall process of obtaining this compound begins with the harvesting and processing of horse chestnut seeds to extract and purify aescin, which is then converted to its more water-soluble sodium salt form.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₄H₈₃NaO₂₃ | [5] |
| Molecular Weight | 1123.21 g/mol | [5][6] |
| CAS Number | 20977-05-3 | [5] |
| Appearance | White or quasi-white crystalline powder | [7] |
| Solubility | Soluble in water. Soluble in DMSO (27.5 mg/mL). | [5][8] |
| Melting Point | 224-226 °C (for pure aescin) | [8] |
Table 2: Composition of Active Saponins in this compound
| Component | Typical Percentage | Reference(s) |
| Aescin A | 33.5% | [7] |
| Aescin B | 31.4% | [7] |
| Aescin C | 17.8% | [7] |
| Aescin D | 14.2% | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction of aescin from its natural source and its subsequent conversion to this compound.
Extraction and Purification of Aescin from Horse Chestnut Seeds
This protocol is a synthesis of established methods for extracting and purifying aescin.
Materials:
-
Dried, mature horse chestnut seeds (Aesculus hippocastanum or Aescula indica)
-
Ethanol (50-70% v/v solution)
-
n-Butanol
-
Sodium Hydroxide (NaOH) solution (0.1 N)
-
Sulfuric Acid (5M) or other suitable acid
-
Purified Water
-
Grinder or mill
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
-
Freeze-dryer or vacuum oven
Protocol:
-
Preparation of Plant Material:
-
Select mature, dried horse chestnut seeds.
-
Grind the seeds into a coarse powder (e.g., to pass through a 20-mesh sieve)[9].
-
-
Alcoholic Extraction:
-
Suspend the powdered seeds in a 50-70% aqueous ethanol solution at a solid-to-liquid ratio of 1:5 to 1:8 (w/v)[10].
-
Stir the mixture for 4-6 hours at room temperature[11].
-
Separate the extract from the solid residue by centrifugation or filtration[9].
-
Repeat the extraction on the residue with fresh solvent to maximize yield.
-
-
Solvent Partitioning and Purification:
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol[9].
-
Adjust the pH of the remaining aqueous solution to 2.2-3.0 with 5M sulfuric acid[9].
-
Perform a liquid-liquid extraction by adding an equal volume of n-butanol. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the upper n-butanol layer, which contains the aescin. Repeat the extraction on the aqueous layer with fresh n-butanol.
-
Combine the n-butanol fractions and wash them three times with purified water to remove water-soluble impurities[9].
-
-
Isolation of Aescin:
-
Concentrate the washed n-butanol solution under reduced pressure to yield crude aescin.
-
The crude aescin can be further purified by recrystallization from an ethanol-water mixture or by column chromatography using acidic alumina[2].
-
Chemical Synthesis of this compound
This protocol describes the conversion of purified aescin into its sodium salt. This is a straightforward acid-base reaction.
Materials:
-
Purified aescin
-
Purified water
-
Sodium Hydroxide (NaOH) solution (0.1 N)
-
pH meter
-
Freeze-dryer or vacuum oven
Protocol:
-
Suspension:
-
Suspend a known quantity of purified aescin (e.g., 15 g) in purified water (e.g., 100 ml)[12].
-
-
Salt Formation (Salification):
-
While stirring, slowly add 0.1 N NaOH solution dropwise to the aescin suspension.
-
Continuously monitor the pH of the solution. Continue adding the NaOH solution until a stable pH of 6.9 is achieved[12]. The aescin will dissolve as it converts to the sodium salt.
-
-
Isolation and Drying:
Visualizations
The following diagrams illustrate the key workflows and biological pathways associated with this compound.
Caption: Workflow for the production of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the PI3K/Akt/FOXO1 pathway by this compound.
Conclusion
This compound is a well-characterized, naturally derived pharmaceutical agent with a clear path from its botanical origin to a purified, water-soluble final product. The extraction and purification from horse chestnut seeds, followed by a simple chemical conversion, provides a reliable source of this compound. Its biological activity, particularly its potent anti-inflammatory effects, is mediated through the inhibition of key signaling pathways such as NF-κB and PI3K/Akt[13][14][15]. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to further explore and utilize the therapeutic potential of this compound.
References
- 1. This compound Alleviates Neuropathic Pain in Rats by Suppressing the TLR4/NF KB Pathway Activation after Paclitaxel Chemotherapy [scirp.org]
- 2. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 3. This compound | C54H84NaO23+ | CID 102004407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. This compound | HIF | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. nbinno.com [nbinno.com]
- 8. US3238190A - Aescin recovery - Google Patents [patents.google.com]
- 9. CN110862429A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. pjsir.org [pjsir.org]
- 12. View of PREPARATION OF PHARMACEUTICAL GRADE SODIUM AESCINATE AND AESCIN PoLYSULPHATE SALT FROM AEscuLus INDICA SEEDS [v2.pjsir.org]
- 13. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
The Pharmacokinetic and Pharmacodynamic Profile of Sodium Aescinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aescinate, a triterpenoid saponin extracted from the seeds of the horse chestnut tree (Aesculus hippocastanun), is a pharmaceutical agent with well-documented anti-inflammatory, anti-edematous, and venotonic properties.[1][2] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic profile of this compound, with a focus on its molecular mechanisms of action and the experimental methodologies used to elucidate them. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Pharmacodynamic Profile
The therapeutic effects of this compound are attributed to its multifaceted mechanism of action, which involves the modulation of various physiological and cellular processes.[1]
Primary Pharmacodynamic Effects
-
Anti-inflammatory and Anti-edematous Effects: this compound effectively reduces swelling and inflammation by stabilizing cell membranes and reducing capillary permeability. This limits the leakage of fluid into surrounding tissues, a key factor in edema formation.[1]
-
Venotonic Effects: The compound enhances venous tone by promoting the contraction of veins, which improves venous return to the heart. This is particularly beneficial in conditions like chronic venous insufficiency.[1]
Molecular Mechanisms of Action
This compound exerts its effects through several molecular mechanisms:
-
Inhibition of Inflammatory Enzymes: It inhibits the activity of hyaluronidase and elastase, enzymes that break down glycosaminoglycans and elastin in connective tissues. This action helps maintain the structural integrity of these tissues, thereby reducing inflammation and damage.[1]
-
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals, which protects cells and tissues from oxidative stress.[1]
-
Modulation of Signaling Pathways: A significant aspect of this compound's anti-inflammatory action is its influence on key signaling pathways that regulate inflammation.
Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in inflammation and cellular homeostasis:
-
NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response. By inhibiting NF-κB, it reduces the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1]
Figure 1: this compound inhibits the NF-κB signaling pathway.
-
PI3K/Akt/FOXO1 Signaling Pathway: In the context of pancreatic fibrosis, this compound has been found to promote the apoptosis of pancreatic stellate cells by inhibiting the PI3K/Akt/FOXO1 signaling pathway.
Figure 2: this compound modulates the PI3K/Akt/FOXO1 pathway.
-
AKT/NLRP3 Signaling Pathway: In renal ischemia-reperfusion injury, this compound exerts a protective effect by inhibiting the AKT/NLRP3 signaling pathway, thereby reducing pyroptosis.
References
Sodium Aescinate: A Potent Modulator of NF-κB Signaling in Inflammation and Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sodium aescinate, a triterpenoid saponin extracted from horse chestnut seeds, has garnered significant scientific interest for its potent anti-inflammatory, anti-edema, and neuroprotective properties.[1][2] A growing body of evidence indicates that a primary mechanism underlying these therapeutic effects is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. This guide provides a comprehensive overview of the role of this compound in the modulation of NF-κB signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development in this area.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is the sodium salt of aescin, a complex mixture of saponins.[1] It is widely used clinically for the treatment of venous insufficiency, post-operative edema, and traumatic swelling.[4] Recent research has expanded its potential applications to neuroinflammatory and neurodegenerative diseases, owing to its ability to cross the blood-brain barrier and exert protective effects within the central nervous system.[5][6]
The NF-κB signaling pathway is a cornerstone of the innate and adaptive immune systems. In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation.[5] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases, including neurodegenerative disorders, arthritis, and sepsis.
Mechanism of Action: this compound's Inhibition of NF-κB Signaling
This compound exerts its modulatory effects on the NF-κB pathway primarily through the inhibition of key phosphorylation events.[5] Studies have demonstrated that this compound can directly or indirectly inhibit the activity of the IKK complex.[5] This upstream inhibition prevents the phosphorylation and subsequent degradation of IκBα.[5] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate pro-inflammatory gene transcription.[5] Furthermore, some evidence suggests that this compound can also inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its full transcriptional activity.[5]
Molecular docking studies have predicted that this compound has a strong binding affinity for core proteins of the NF-κB pathway, including IKK, IκB, and p65, with binding energies typically less than -5 kcal/mol, indicating a spontaneous and favorable interaction.[5] This binding likely contributes to the inhibition of their phosphorylation and activation.[5] Some studies also point to the upstream modulation of Toll-like receptor 4 (TLR4) signaling by this compound, which is a key initiator of the NF-κB cascade in response to LPS.[7]
Quantitative Data on the Effects of this compound on NF-κB Signaling
The following tables summarize the quantitative effects of this compound on key components and downstream targets of the NF-κB signaling pathway, as reported in various in vitro and in vivo studies.
Table 1: Effect of this compound on the Phosphorylation of NF-κB Signaling Proteins
| Protein | Cell/Tissue Type | Treatment Conditions | Method | Result | Reference |
| p-IKK | BV2 microglia | 5 µM this compound + LPS | Western Blot | Significant decrease in phosphorylation compared to LPS alone | [5] |
| p-IκBα | BV2 microglia | 5 µM this compound + LPS | Western Blot | Significant decrease in phosphorylation compared to LPS alone | [5] |
| p-p65 | BV2 microglia | 5 µM this compound + LPS | Western Blot | Significant decrease in phosphorylation compared to LPS alone | [5] |
| p-NF-κB | Rat Spinal Cord | 25 mg/kg this compound + Paclitaxel | Western Blot | Reduced protein levels of p-NF-κB | [7] |
Table 2: Effect of this compound on the Expression of NF-κB-regulated Pro-inflammatory Mediators
| Mediator | Cell/Tissue Type | Treatment Conditions | Method | Result | Reference |
| TNF-α | BV2 microglia | 5 µM this compound + LPS | ELISA | Significant decrease in secretion compared to LPS alone | [5] |
| IL-6 | BV2 microglia | 5 µM this compound + LPS | ELISA | Significant decrease in secretion compared to LPS alone | [5] |
| iNOS | BV2 microglia | 5 µM this compound + LPS | qPCR | Significant decrease in mRNA expression compared to LPS alone | [5] |
| COX-2 | BV2 microglia | 5 µM this compound + LPS | qPCR | Significant decrease in mRNA expression compared to LPS alone | [5] |
| TNF-α | Rat Spinal Cord | 25 mg/kg this compound + Paclitaxel | ELISA | Materially downregulated content of TNF-α | [7] |
| IL-1β | Rat Spinal Cord | 25 mg/kg this compound + Paclitaxel | ELISA | Materially downregulated content of IL-1β | [7] |
| IL-6 | Rat Spinal Cord | 25 mg/kg this compound + Paclitaxel | ELISA | Materially downregulated content of IL-6 | [7] |
Table 3: Molecular Docking of this compound with NF-κB Signaling Proteins
| Protein Target | Binding Energy (kcal/mol) | Significance | Reference |
| IKK | < -5 | Favorable binding, suggesting potential for direct inhibition. | [5] |
| IκB | < -5 | Favorable binding, potentially stabilizing the IκB-NF-κB complex. | [5] |
| p65 | < -5 | Favorable binding, may interfere with nuclear translocation or DNA binding. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's role in modulating NF-κB signaling.
Western Blot for Phosphorylated NF-κB Pathway Proteins
This protocol is for the detection of phosphorylated IKK, IκBα, and p65 in cell lysates.
-
Cell Culture and Treatment:
-
Seed BV2 microglial cells in 6-well plates and culture until 80-90% confluent.
-
Pre-treat cells with 5 µM this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 30 minutes.
-
Include control groups (untreated, LPS alone).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IKK, p-IκBα, p-p65, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to the total protein or loading control.
-
ELISA for Pro-inflammatory Cytokines
This protocol is for the quantification of TNF-α and IL-6 in cell culture supernatants.
-
Sample Collection:
-
Culture and treat BV2 cells as described in the Western blot protocol (section 4.1), but extend the LPS stimulation time to 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for TNF-α or IL-6 and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.
-
Molecular Docking
This protocol outlines the general workflow for in silico molecular docking of this compound with NF-κB pathway proteins.
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structures of the target proteins (IKKβ, IκBα, p65) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry using a suitable chemistry software.
-
-
Docking Simulation:
-
Define the binding site on the target proteins. This can be based on known active sites or predicted using binding site prediction tools.
-
Use a molecular docking program (e.g., AutoDock, Glide) to dock this compound into the defined binding site.
-
The software will generate multiple possible binding poses and calculate the binding energy for each pose.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best pose.
-
The binding energy provides an estimation of the binding affinity between this compound and the target protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The NF-κB signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.
Caption: Experimental workflow for ELISA of pro-inflammatory cytokines.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a significant modulator of the NF-κB signaling pathway. Its ability to inhibit key phosphorylation events in this cascade effectively dampens the inflammatory response, providing a molecular basis for its observed anti-inflammatory and neuroprotective effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
Future research should focus on elucidating the precise molecular interactions between this compound and its targets within the NF-κB pathway. Further studies are also warranted to explore its efficacy in a broader range of inflammatory and neurodegenerative disease models. The development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties could also be a promising avenue for future drug development efforts.
References
- 1. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
The Discovery and Historical Development of Sodium Aescinate: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aescinate, the sodium salt of the triterpenoid saponin mixture aescin, is the principal active component derived from the seeds of the horse chestnut tree (Aesculus hippocastanumm). With a long history of medicinal use, this compound has been scientifically validated for its potent anti-inflammatory, anti-edematous, and venotonic properties. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's journey from traditional remedy to a clinically significant therapeutic agent. This guide summarizes quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's scientific foundation.
Introduction: From Traditional Herb to Modern Medicine
The horse chestnut tree (Aesculus hippocastanumm) has been a part of traditional European medicine for centuries, with its first documented medicinal use dating back to 1565.[1] Historically, various parts of the tree were used to treat a range of ailments, including circulatory problems and inflammation.[2] The seeds, in particular, were recognized for their therapeutic potential.
The journey towards isolating the active principle of horse chestnut began in the mid-20th century. In 1953, the complex mixture of triterpenoid saponins known as aescin was first isolated.[2] This discovery paved the way for more focused research into its pharmacological properties. A pivotal role in the development of aescin as a pharmaceutical was played by the German company Madaus GmbH, which developed and marketed an aescin-containing product named Reparil.[2][3] Their work, including early patents and clinical studies in the 1960s and 1970s, was instrumental in establishing the clinical efficacy of aescin, particularly in the treatment of chronic venous insufficiency and edema.[2][3] The conversion of aescin to its sodium salt, this compound, improved its solubility and suitability for pharmaceutical formulations.
Physicochemical Properties and Early Pharmacokinetics
Early research focused on characterizing the fundamental properties of aescin and its sodium salt. The data, while generated using methods of the time, laid the groundwork for understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₅H₈₅NaO₂₄ | [4] |
| Molecular Weight | ~1149.2 g/mol | [4] |
| Appearance | White or almost white crystalline powder | [4] |
| Solubility | Soluble in water and ethanol | [3] |
Table 2: Early Pharmacokinetic Data of Aescin
| Parameter | Value | Condition | Reference |
| Half-life (t½) | 6-8 hours | Following oral administration | [5] |
| Time to Maximal Plasma Concentration (Tmax) | ~2 hours | Following oral administration | [5] |
| Bioavailability | >90% | Compared to reference substances | [5] |
Historical Experimental Protocols
The following sections detail the methodologies likely employed in the mid-20th century for the extraction, conversion, and quantification of aescin and this compound. These protocols are synthesized from various historical and modern sources to provide a representative overview of early experimental practices.
Extraction and Isolation of Aescin (Pre-1970s Methodology)
Early methods for isolating aescin from horse chestnut seeds relied on solvent extraction and precipitation.
Experimental Workflow: Historical Extraction of Aescin
Methodology:
-
Preparation of Plant Material: Dried horse chestnut seeds were finely ground into a powder to increase the surface area for extraction.
-
Extraction: The powdered seeds were subjected to extraction with an aqueous ethanol solution (typically 50-70% ethanol). This was often performed at elevated temperatures to enhance extraction efficiency.[4][6]
-
Filtration and Concentration: The resulting mixture was filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure to remove a significant portion of the ethanol.
-
Acid Precipitation: The concentrated aqueous extract was acidified, for example, with hydrochloric acid. This change in pH caused the saponins (aescin) to precipitate out of the solution.[7]
-
Isolation: The precipitated crude aescin was collected by filtration, washed, and dried.
Conversion of Aescin to this compound
The conversion to the sodium salt was a relatively straightforward chemical reaction to improve water solubility.
Methodology:
-
Dissolution: Purified aescin was dissolved in an appropriate alcohol, such as ethanol.
-
Addition of Sodium Hydroxide: A stoichiometric amount of sodium hydroxide (NaOH), dissolved in water or ethanol, was slowly added to the aescin solution while stirring.
-
Crystallization/Precipitation: The resulting this compound, being less soluble in the alcoholic solution, would precipitate or crystallize out.
-
Isolation and Drying: The this compound product was collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried.[4]
Quantitative Analysis of Aescin (Historical Methods)
Before the advent of modern chromatographic techniques, the quantification of aescin in extracts relied on less specific methods.
Methodology:
-
Titrimetry: The acidic nature of the saponin allowed for its quantification via titration with a standardized base, such as sodium hydroxide. The amount of base required to neutralize the aescin-containing sample was used to calculate the total saponin content.[4]
-
Colorimetry: Colorimetric methods, such as the one described in the German Pharmacopoeia (DAB), were also employed. These assays typically involved reacting the saponin extract with specific reagents (e.g., sulfuric acid and an aldehyde) to produce a colored product. The intensity of the color, measured with a photometer, was proportional to the amount of aescin present.[8] These methods, however, were often non-specific and quantified the total saponin content rather than individual components.[8]
Mechanism of Action: Key Signaling Pathways
This compound exerts its therapeutic effects through the modulation of several key signaling pathways, primarily impacting inflammation and vascular tone.
Inhibition of the NF-κB Signaling Pathway
A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Signaling Pathway: this compound's Inhibition of NF-κB
This compound has been shown to reduce the phosphorylation of key proteins in the NF-κB pathway, including IκB kinase (IKK), the inhibitory protein IκB, and the p65 subunit of NF-κB.[9] This inhibition prevents the degradation of IκB and the subsequent translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Venotonic Effects and Prostaglandin F2α Release
The venotonic (vein-tightening) properties of this compound are crucial for its efficacy in chronic venous insufficiency. One of the proposed mechanisms for this effect is the release of Prostaglandin F2α (PGF2α).[11][12]
Proposed Pathway: this compound and PGF2α Release
It is suggested that this compound stimulates venous endothelial cells to release PGF2α.[11] This prostaglandin then acts on the smooth muscle of the veins, leading to contraction and an increase in venous tone.[3] This action helps to reduce venous stasis and improve blood return to the heart.
Early Clinical Development and Efficacy Data
The clinical development of aescin, largely pioneered by Madaus with their product Reparil, focused on its application in venous diseases. Early clinical trials provided quantitative evidence of its efficacy.
Table 3: Efficacy of Oral Aescin in Chronic Venous Insufficiency (Early Clinical Studies)
| Study (Year) | Dosage | Duration | Key Finding | Quantitative Result |
| Madaus Report (1971)[3] | Not specified | Not specified | Reduction in post-traumatic edema | Statistically significant improvement vs. placebo |
| Bisler et al. (1986)[13] | 100 mg aescin daily | 3 hours post-dose | Decrease in capillary filtration coefficient | 22% decrease vs. slight increase with placebo (p=0.006) |
| Diehm et al. (1996) | 100 mg aescin daily | 12 weeks | Reduction in lower leg volume | Comparable to compression stockings |
| Suter et al. (2006) Review[6] | 40 mg aescin 3x daily | 6 weeks | Reduction in ankle swelling | 0.5 cm decrease vs. no change with placebo |
These early studies, although employing methodologies that may differ from current standards, consistently demonstrated the beneficial effects of aescin in reducing edema and other symptoms associated with chronic venous insufficiency.
Conclusion
The journey of this compound from a traditional herbal remedy to a scientifically validated pharmaceutical is a testament to the value of natural product research. The pioneering work in its isolation, characterization, and clinical evaluation has provided a solid foundation for its current therapeutic applications. This guide has aimed to consolidate the historical and scientific data surrounding this compound, offering a detailed resource for professionals in the field. The elucidation of its mechanisms of action, particularly the inhibition of the NF-κB pathway, continues to open new avenues for research and potential therapeutic uses. As drug development continues to evolve, the story of this compound serves as a compelling example of how a deep understanding of a compound's history and fundamental science can drive innovation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The top 7 horse chestnut extract manufacturers in Germany. [plantextractwholesale.com]
- 3. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjsir.org [pjsir.org]
- 5. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. EP0298148A1 - Method for the production of extracts rich in beta-aescin - Google Patents [patents.google.com]
- 8. fio.org.cn [fio.org.cn]
- 9. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Aescin: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Effects of horse-chestnut seed extract on transcapillary filtration in chronic venous insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Sodium Aescinate on the PI3K/Akt/FOXO1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aescinate (SA), a mixture of triterpene saponins extracted from the seeds of the horse chestnut tree, is a compound with known anti-inflammatory, anti-edematous, and neuroprotective properties.[1] Recent research has elucidated a key molecular mechanism underlying its therapeutic potential: the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Forkhead box protein O1 (FOXO1) signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is implicated in various pathologies, including fibrosis and cancer.[2][3] This technical guide provides an in-depth overview of the effects of this compound on the PI3K/Akt/FOXO1 pathway, with a focus on its impact on pancreatic stellate cells (PSCs), which are key mediators of pancreatic fibrosis.[1][4] The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling cascade and experimental workflows.
Mechanism of Action
The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and inhibits apoptosis.[2] Upon activation by growth factors, PI3K phosphorylates and activates Akt.[2] Activated Akt, in turn, phosphorylates FOXO1, a transcription factor that regulates the expression of genes involved in apoptosis.[2] Phosphorylation of FOXO1 leads to its exclusion from the nucleus, thereby preventing it from initiating the transcription of pro-apoptotic genes.[2]
This compound has been shown to inhibit the PI3K/Akt/FOXO1 signaling pathway.[1] This inhibition leads to a decrease in the phosphorylation of PI3K, Akt, and FOXO1.[1] Consequently, dephosphorylated FOXO1 remains in the nucleus, where it can promote the transcription of pro-apoptotic genes, such as Bax and cleaved Caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[1][2] This ultimately leads to the induction of apoptosis in target cells, such as activated pancreatic stellate cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and protein expression in human pancreatic stellate cells (PSCs).
Table 1: Effect of this compound on the Viability of Pancreatic Stellate Cells (CCK-8 Assay) [5]
| SA Concentration (µM) | 24h Incubation (% of Control) | 48h Incubation (% of Control) |
| 0 | 100 | 100 |
| 20 | Significantly Reduced | Significantly Reduced |
| 40 | Significantly Reduced | Significantly Reduced |
| 60 | Significantly Reduced | Significantly Reduced |
| 80 | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Apoptosis of Pancreatic Stellate Cells (Flow Cytometry) [4]
| SA Concentration (µM) | Apoptosis Rate (%) (Early + Late Apoptosis) |
| 0 | Baseline |
| 20 | Increased |
| 40 | Significantly Increased |
Table 3: Effect of this compound on the Expression of Key Proteins in the PI3K/Akt/FOXO1 Pathway and Apoptosis Markers (Western Blot) [4]
| Protein | Treatment | Relative Expression Level |
| p-PI3K/PI3K | SA (20 µM) | Decreased |
| SA (40 µM) | Significantly Decreased | |
| p-Akt/Akt | SA (20 µM) | Decreased |
| SA (40 µM) | Significantly Decreased | |
| p-FOXO1/FOXO1 | SA (20 µM) | Decreased |
| SA (40 µM) | Significantly Decreased | |
| Bax | SA (20 µM) | Increased |
| SA (40 µM) | Significantly Increased | |
| Cleaved Caspase-3 | SA (20 µM) | Increased |
| SA (40 µM) | Significantly Increased | |
| Bcl-2 | SA (20 µM) | Decreased |
| SA (40 µM) | Significantly Decreased | |
| α-SMA | SA (20 µM) | Decreased |
| SA (40 µM) | Significantly Decreased | |
| Fibronectin | SA (20 µM) | Decreased |
| SA (40 µM) | Significantly Decreased |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on the PI3K/Akt/FOXO1 pathway.
Cell Culture and Treatment
-
Cell Line: Human pancreatic stellate cells (PSCs).[4]
-
Culture Medium: Standard cell culture medium appropriate for PSCs.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 20, 40 µM) for specified durations (e.g., 24 or 48 hours).[4] A vehicle control (medium without SA) is always included. For pathway activation studies, cells can be co-treated with a PI3K activator like 740Y-P.[1]
Western Blotting
This technique is used to quantify the expression levels of specific proteins.
-
Lysis Buffer: Total protein is extracted using RIPA lysis buffer (e.g., from Beyotime Biotechnology).[4]
-
Protein Quantification: Protein concentration is determined using a BCA assay kit.[4]
-
Electrophoresis: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE on 10% gels.[4]
-
Transfer: Proteins are transferred to a PVDF membrane.[4]
-
Blocking: The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-PI3K, PI3K, p-Akt, Akt, p-FOXO1, FOXO1, Bax, Cleaved Caspase-3, Bcl-2, α-SMA, Fibronectin, and a loading control like GAPDH.[4] Antibody dilutions should be optimized as per the manufacturer's instructions (e.g., 1:1000).
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.[4]
-
Detection: Protein bands are visualized using a chemiluminescent imaging system.[4]
Immunofluorescence Staining
This method is used to visualize the localization and expression of proteins within cells.
-
Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with a detergent like 0.2% Triton X-100.
-
Blocking: Non-specific binding is blocked using a solution like 2% BSA.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against proteins of interest (e.g., α-SMA, Fibronectin).
-
Secondary Antibody Incubation: Cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).
-
Counterstaining: Nuclei are stained with DAPI.
-
Imaging: Images are captured using a fluorescence microscope.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and viability.
-
Cell Seeding: PSCs are seeded in 96-well plates at a density of 1 x 10^4 cells/well.[4]
-
Treatment: Cells are treated with different concentrations of this compound for 24 or 48 hours.[4]
-
Reagent Addition: 10 µL of CCK-8 reagent is added to each well.[4]
-
Incubation: The plate is incubated at 37°C for 2 hours.[4]
-
Measurement: The absorbance at 450 nm is measured using a microplate reader.[4]
Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)
This technique quantifies the percentage of apoptotic and necrotic cells.
-
Cell Collection: Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold PBS.
-
Resuspension: Cells are resuspended in 1X Binding Buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[1]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[1]
-
Analysis: The stained cells are analyzed using a flow cytometer.[1]
TUNEL Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Pancreatic tissue sections or cultured cells are fixed and permeabilized.
-
Enzyme Reaction: Samples are incubated with a mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP).
-
Detection: The incorporated labeled nucleotides are detected using a fluorescently-labeled antibody.
-
Counterstaining: Nuclei are stained with DAPI.
-
Imaging: The samples are visualized using a fluorescence microscope to identify TUNEL-positive (apoptotic) cells.[4]
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the PI3K/Akt/FOXO1 pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. fn-test.com [fn-test.com]
- 2. How to Select a Secondary Antibody | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Exploratory Studies on the Antioxidant Properties of Sodium Aescinate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aescinate, a sodium salt of a triterpenoid saponin mixture extracted from the seeds of the horse chestnut tree (Aesculus hippocastanuin), is a compound recognized for its significant anti-inflammatory, anti-edematous, and venotonic properties.[1] Emerging research has increasingly pointed towards its potent antioxidant capabilities as a key mechanism underpinning its therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, focusing on quantitative data, detailed experimental methodologies, and the molecular pathways it modulates. By scavenging free radicals and activating endogenous antioxidant systems, this compound presents a promising avenue for the development of novel therapies for conditions associated with oxidative stress.[1]
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated through various in vivo and in vitro studies. While comprehensive data from standardized in vitro assays such as DPPH, ABTS, and FRAP on purified this compound are not extensively available in the public domain, existing research provides significant insights into its antioxidant efficacy. In vivo studies have demonstrated its ability to modulate key antioxidant enzymes and reduce markers of oxidative stress. Some in vitro investigations have also quantified its radical scavenging abilities against specific reactive oxygen species.
Table 1: Summary of Quantitative Antioxidant Data for this compound
| Assay Type | Parameter | Key Findings | Source |
| In Vivo (Hepatocellular Carcinoma Mouse Model) | Superoxide Dismutase (SOD) Activity | Increased in a dose-dependent manner in blood and liver. | [2] |
| Catalase (CAT) Activity | Increased in a dose-dependent manner in blood and liver. | [2] | |
| Glutathione Peroxidase (GSH-Px) Activity | Increased in a dose-dependent manner in blood and liver. | [2] | |
| Glutathione (GSH) Levels | Increased in a dose-dependent manner in blood and liver. | [2] | |
| Malondialdehyde (MDA) Levels | Decreased in a dose-dependent manner in blood and liver. | [2] | |
| In Vitro Radical Scavenging | Hydroxyl Radical Scavenging | Whole horse chestnut extract (containing escin) showed up to 46.11% inhibition at 100 µg/mL. Purified escin was less effective. | [3][4] |
| Superoxide Radical Scavenging | Whole horse chestnut extract exhibited a maximum inhibition of approximately 15% at pH 7.4. | [3][4] | |
| Peroxynitrite Scavenging | Both whole extract and purified escin showed very low activity. | [3][4] |
Key Signaling Pathways
This compound exerts its antioxidant effects in part by modulating critical cellular signaling pathways that govern the endogenous antioxidant response. Two of the most significant pathways identified are the Nrf2-ARE and the NF-κB pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes.
Caption: this compound activates the Nrf2-ARE pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Oxidative stress is a potent activator of this pathway. By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes, which are often linked to the production of reactive oxygen species, thereby mitigating oxidative damage.
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the antioxidant properties of this compound.
In Vivo Antioxidant Assays
The following protocols are based on methodologies described for a hepatocellular carcinoma mouse model treated with this compound injection liquid.[2]
1. Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Procedure:
-
Prepare a reaction mixture (1.5 mL) containing 100 mM Tris/HCl (pH 7.8), 75 mM NBT, 2 μM riboflavin, and 6 mM EDTA.
-
Add 200 μL of supernatant from tissue homogenate to the reaction mixture.
-
Illuminate the mixture for a specified time to initiate the photochemical reaction.
-
Measure the absorbance at 560 nm. The degree of inhibition of the NBT reduction is proportional to the SOD activity.
-
2. Catalase (CAT) and Glutathione Peroxidase (GSH-Px) Activity Assays:
-
Principle: These enzyme activities are typically measured using commercially available kits that follow the manufacturer's instructions. The principles often involve monitoring the decomposition of a substrate (e.g., H₂O₂) over time.
-
Procedure:
-
Prepare tissue homogenates from control and treated animal groups.
-
Use commercially available assay kits for CAT and GSH-Px.
-
Follow the kit's protocol, which usually involves mixing the sample with a reaction buffer and substrate.
-
Measure the change in absorbance at a specific wavelength using a spectrophotometer to determine enzyme activity.
-
3. Malondialdehyde (MDA) Level Assay (TBARS Assay):
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
-
Procedure:
-
Mix tissue homogenate with a solution of TBA in an acidic medium.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA.
-
General In Vitro Antioxidant Assay Protocols
While specific applications to this compound are limited in the literature, the following are standardized protocols for common in vitro antioxidant assays.
Caption: General workflow for in vitro antioxidant capacity assessment.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Procedure:
-
Prepare a fresh solution of DPPH in methanol.
-
Add various concentrations of the test sample (this compound) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined to quantify antioxidant potency.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green in color. In the presence of an antioxidant, it is reduced, causing a decolorization of the solution.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add the test sample to the FRAP reagent and incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with known concentrations of FeSO₄ or Trolox.
-
Conclusion
The available evidence strongly supports the role of this compound as a significant antioxidant agent. Its ability to enhance the activity of crucial antioxidant enzymes like SOD, CAT, and GSH-Px, while reducing lipid peroxidation, as demonstrated in vivo, highlights its protective effects against oxidative damage.[2] Furthermore, its modulation of the Nrf2 and NF-κB signaling pathways provides a molecular basis for its antioxidant and anti-inflammatory actions. While there is a need for more extensive in vitro studies to quantify its radical scavenging capacity using standardized assays like DPPH and ABTS, the current body of research establishes this compound as a compound of great interest for the development of therapies targeting oxidative stress-related pathologies. Further exploration in this area is warranted to fully elucidate its therapeutic potential.
References
Technical Whitepaper: Sodium Aescinate as a Modulator of the AKT/NLRP3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key player in the innate immune system, and its activation leads to a pro-inflammatory form of cell death known as pyroptosis. The PI3K/AKT signaling pathway is a significant upstream regulator of NLRP3 inflammasome activation.[1] This whitepaper provides a technical overview of the mechanism by which Sodium Aescinate (SA), a natural triterpene saponin, exerts its anti-inflammatory effects by inhibiting the AKT/NLRP3 signaling pathway. Through an analysis of preclinical in vivo and in vitro studies, we detail the inhibitory effect of SA on AKT phosphorylation, subsequent NLRP3 inflammasome assembly, and pyroptosis. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core signaling cascade, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Introduction: The Intersection of Inflammation and Cellular Signaling
The NLRP3 inflammasome is a multiprotein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Its activation is a two-step process: a priming signal, often via Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), while a second activation signal triggers the assembly of the inflammasome complex.[3] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[1] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to pyroptosis.[1][2]
The PI3K/AKT pathway is a pivotal signaling cascade that regulates a multitude of cellular processes, including cell survival and growth.[4] Emerging evidence has established its role as a critical upstream regulator of the NLRP3 inflammasome.[1] Enhanced phosphorylation of AKT (p-AKT) promotes the activation of the NLRP3 inflammasome, thereby amplifying the inflammatory response.[1]
This compound (SA), a compound derived from the seeds of the horse chestnut tree, is recognized for its anti-inflammatory, anti-edema, and neuroprotective properties.[4][5] Recent studies have sought to elucidate its precise mechanism of action, with a focus on its role in modulating inflammatory signaling pathways.[1][6] This guide focuses on the specific inhibitory effect of SA on the AKT/NLRP3 axis, a novel mechanism with significant therapeutic potential.[1]
Mechanism of Action: SA Inhibition of the AKT/NLRP3 Axis
This compound mitigates inflammation and pyroptosis by targeting the AKT/NLRP3 signaling pathway. In pathological conditions such as renal ischemia-reperfusion injury (RIRI), cellular stress leads to the enhanced phosphorylation and activation of AKT.[1] Activated p-AKT subsequently promotes the activation of the NLRP3 inflammasome.[1] SA intervenes in this cascade by reducing the levels of phosphorylated AKT, thereby preventing the downstream activation of the NLRP3 inflammasome and the subsequent cleavage of GSDMD.[1] This inhibition ultimately suppresses the release of pro-inflammatory cytokines and prevents pyroptotic cell death.[1][7]
Preclinical Evidence and Quantitative Data
The therapeutic potential of SA has been evaluated in a mouse model of renal ischemia-reperfusion injury (RIRI), a condition characterized by a significant inflammatory response.[1][7] Administration of SA was found to protect renal function and reduce pyroptosis.[7] In vitro experiments using human kidney 2 (HK-2) cells subjected to hypoxia/reoxygenation (H/R) further validated these findings.[1]
In Vivo Data (RIRI Mouse Model)
SA administration significantly mitigated kidney injury in mice subjected to RIRI.[7] This was evidenced by improvements in key biomarkers of renal function and a reduction in the expression of proteins central to the pyroptosis pathway.[7]
Table 1: Effect of this compound on Renal Function in RIRI Mice
| Parameter | Model Group (RIRI) | SA-Treated Group (RIRI + SA) | Outcome | Reference |
|---|---|---|---|---|
| Serum Creatinine | Significantly Elevated | Reduced Levels | Improved Renal Function | [7] |
| Urea Nitrogen | Significantly Elevated | Reduced Levels | Improved Renal Function | [7] |
| KIM-1 Expression | Upregulated | Reduced Expression | Attenuated Tubular Injury | [7] |
| NGAL Expression | Upregulated | Reduced Expression | Attenuated Tubular Injury |[7] |
Table 2: Effect of this compound on Pyroptosis-Related Markers in RIRI Mice
| Marker (Protein/mRNA) | Model Group (RIRI) | SA-Treated Group (RIRI + SA) | Method | Outcome | Reference |
|---|---|---|---|---|---|
| NLRP3 | Upregulated | Reduced Expression | IHC, mRNA Analysis | Inhibition of Inflammasome | [7] |
| GSDMD | Upregulated | Reduced Expression | IHC, mRNA Analysis | Inhibition of Pyroptosis Effector | [7] |
| IL-1β | Upregulated | Reduced Expression | IHC, mRNA Analysis | Reduction of Pro-inflammatory Cytokine | [7] |
| Caspase-1 | Upregulated (mRNA) | Reduced Expression (mRNA) | mRNA Analysis | Inhibition of Inflammasome Activity | [7] |
| p-AKT | Upregulated | Reduced Levels | Western Blot | Inhibition of AKT Activation |[1] |
In Vitro Data (HK-2 Cell H/R Model)
Experiments on HK-2 cells confirmed the direct effect of SA on the AKT/NLRP3 pathway at a cellular level. SA was shown to inhibit the inflammatory response induced by hypoxia/reoxygenation (H/R).[7]
Table 3: Effect of this compound on Inflammatory Markers in HK-2 Cells under H/R
| Marker (mRNA) | H/R Model Group | H/R + SA-Treated Group | Outcome | Reference |
|---|---|---|---|---|
| GSDMD | Significantly Upregulated | Dose-dependent Reduction | Inhibition of Pyroptosis | [1][7] |
| IL-1β | Significantly Upregulated | Dose-dependent Reduction | Reduced Inflammation | [1][7] |
| Caspase-1 | Significantly Upregulated | Dose-dependent Reduction | Reduced Inflammasome Activity |[1][7] |
Table 4: Effect of this compound on AKT Phosphorylation in HK-2 Cells
| Protein | H/R Model Group | H/R + SA-Treated Group | Method | Outcome | Reference |
|---|
| p-AKT / AKT Ratio | Significantly Increased | Dose-dependent Reduction | Western Blot, Immunofluorescence | Inhibition of AKT Activation |[1][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound's effect on the AKT/NLRP3 pathway.
References
- 1. This compound protects renal ischemia-reperfusion and pyroptosis through AKT/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways [frontiersin.org]
- 5. This compound Alleviates Neuropathic Pain in Rats by Suppressing the TLR4/NF KB Pathway Activation after Paclitaxel Chemotherapy [scirp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Intraperitoneal Administration of Sodium Aescinate in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium aescinate (SA), a triterpenoid saponin extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a compound with a range of pharmacological properties.[1][2][3] It is widely recognized for its potent anti-inflammatory, anti-edematous, and neuroprotective effects.[1][4][5] Intraperitoneal (IP) administration in mouse models is a common and effective route for investigating the systemic effects and therapeutic potential of SA across various pathological conditions. These notes provide a comprehensive overview of its applications, detailed experimental protocols, and insights into its mechanisms of action.
Applications in Preclinical Mouse Models
Intraperitoneal delivery of this compound has been successfully employed in a variety of mouse models to explore its therapeutic efficacy:
-
Neuroprotection: SA demonstrates significant neuroprotective effects in models of traumatic brain injury (TBI) and neuropathic pain.[6][7] It works by inhibiting microglial activation, reducing neuroinflammation, and suppressing oxidative stress.[5][6][7]
-
Anti-inflammatory Activity: SA effectively reduces inflammation and capillary permeability in models of acute inflammation.[8][9]
-
Neuropathic and Chronic Pain: Studies show SA can alleviate chronic neuropathic pain by suppressing the activation of microglia and key signaling pathways like JNK/p38 MAPK in the spinal cord.[10][11]
-
Organ Fibrosis: In models of chronic pancreatitis, SA has been shown to alleviate pancreatic inflammation and fibrosis.[1][12]
-
Immunity and Cancer: SA has been investigated in hepatocellular carcinoma models, where it was found to decrease oxidative injury and enhance immune function.[13][14]
Quantitative Data Summary
The following tables summarize the dosages and effects of intraperitoneal this compound administration across various mouse models as reported in the literature.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | SA Dosage (Intraperitoneal) | Treatment Schedule | Key Outcomes | Reference(s) |
| Traumatic Brain Injury (TBI) | 1 mg/kg | Once daily for 7 consecutive days | Inhibited microglial activation, protected neurons, reduced expression of iNOS and COX-2. | [7] |
| Lipopolysaccharide (LPS) Induced Neuroinflammation | 1 mg/kg | Once daily for 7 consecutive days | Attenuated microglia activation. | [7] |
| Chronic Pancreatitis (Caerulein-induced) | 2 mg/kg | Once daily for 4 weeks (starting at week 5 of induction) | Alleviated pancreatic inflammation and fibrosis, reduced body weight loss. | [12] |
| Hepatocellular Carcinoma (HCC) | 1.4 mg/kg and 2.8 mg/kg | Once daily for 13 days | Decreased oxidative injury, enhanced immunity, reduced serum levels of IL-1β, IL-6, TNF-α, and IFN-γ. | [13][14] |
Table 2: Key Molecular and Cellular Effects of Intraperitoneal this compound
| Target Category | Specific Target | Effect Observed | Mouse Model Context | Reference(s) |
| Inflammatory Cells | Microglia | Inhibition of activation; suppression of M1 polarization. | Neuropathic Pain, TBI, Neuroinflammation. | [7][10][11] |
| Signaling Pathways | NF-κB Pathway | Inhibition of activation (attenuation of p65 phosphorylation). | Neuroinflammation, TBI. | [7][9][15] |
| JNK/p38 MAPK Pathway | Reduced phosphorylation of JNK and p-38. | Neuropathic Pain. | [10][11] | |
| Nrf2-ARE Pathway | Activation of the pathway. | Traumatic Brain Injury (TBI). | [6] | |
| PI3K/Akt/FOXO1 Pathway | Inhibition of the pathway. | Chronic Pancreatitis. | [1] | |
| Inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Decreased protein expression and/or serum levels. | Neuropathic Pain, HCC. | [10][13] |
| Oxidative Stress Markers | Malondialdehyde (MDA) | Decreased levels. | HCC, TBI. | [6][13] |
| Superoxide Dismutase (SOD), Catalase (CAT) | Increased activity. | HCC. | [13][14] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: SA alleviates neuropathic pain via the JNK/p38 MAPK pathway.
Caption: SA provides neuroprotection through the Nrf2-ARE pathway.
Experimental Protocols
General Protocol: Intraperitoneal (IP) Injection in Mice
This protocol provides a standardized method for IP administration, ensuring animal welfare and procedural consistency.[16][17][18][19][20]
Materials:
-
This compound (SA) powder
-
Sterile vehicle (e.g., 0.9% saline or Phosphate-Buffered Saline - PBS)
-
Sterile syringes (0.3 - 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
Procedure:
-
Preparation of SA Solution:
-
Accurately weigh the required amount of SA.
-
Dissolve in the sterile vehicle to the desired final concentration. Ensure the solution is fully dissolved and at room temperature before injection. Note: Some protocols dissolve a stock in DMSO first and then dilute with PBS or saline.[5][7] Ensure final DMSO concentration is non-toxic.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the exact injection volume. The maximum recommended IP injection volume is 10 mL/kg.[18][19]
-
Gently restrain the mouse using an appropriate method (e.g., scruffing) to expose the abdomen.
-
Tilt the mouse so its head is slightly lower than its body. This helps displace the abdominal organs, reducing the risk of puncture.
-
-
Injection:
-
Locate the injection site in the lower right abdominal quadrant. This avoids the cecum (left side) and bladder (midline).[19][20]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and repeat the procedure with a fresh needle and syringe.
-
Slowly inject the calculated volume of the SA solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions, such as distress or bleeding at the injection site.
-
Monitor the animal according to the specific experimental timeline.
-
Protocol 1: TBI Model and Neuroprotection Study
This protocol is based on studies evaluating SA's neuroprotective effects post-TBI.[6][7]
Caption: Experimental workflow for a TBI mouse model study.
Procedure:
-
Animal Model: Utilize a controlled cortical impact (CCI) or other standardized TBI model in mice (e.g., C57BL/6).
-
Grouping: Randomly assign mice to experimental groups: (1) Sham control, (2) TBI + Vehicle (e.g., saline), and (3) TBI + SA.
-
SA Administration:
-
Begin IP injections shortly after the TBI procedure.
-
Administer SA at a dose of 1 mg/kg once daily for seven consecutive days.[7] The vehicle group receives an equivalent volume of saline.
-
-
Outcome Measures:
-
Neurological Function: Evaluate neurological deficits using scales like the Neurologic Severity Score (NSS) at defined time points.[6]
-
Brain Edema: Measure brain water content at the experimental endpoint.[6]
-
Histology: Perform immunohistochemistry on brain sections to assess microglial activation (Iba-1 staining) and neuronal survival (NeuN staining).[7]
-
Biochemical Analysis: Use Western blotting or ELISA to quantify levels of inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., p-NF-κB, Nrf2) in brain tissue homogenates.[6][7]
-
Protocol 2: Chronic Neuropathic Pain (CCI) Model
This protocol is adapted from studies investigating SA's analgesic effects in a chronic constriction injury (CCI) model.[10][11]
Procedure:
-
Animal Model: Induce neuropathic pain using the CCI model, which involves loose ligation of the sciatic nerve in male C57BL/6 mice.[10]
-
Grouping: Divide mice into groups: (1) Sham + Vehicle, (2) Sham + SA, (3) CCI + Vehicle, and (4) CCI + SA.
-
SA Administration:
-
While some studies use intrathecal injection for direct spinal delivery[10][11][21], IP administration is a viable systemic alternative. Based on related models, a daily IP dose in the range of 1-2 mg/kg can be tested.
-
Administer SA or vehicle daily for a defined period (e.g., 5-14 days) post-surgery.
-
-
Outcome Measures:
-
Pain Behavior: Measure mechanical allodynia using von Frey filaments to determine the paw withdrawal threshold (PWT).[10]
-
Locomotor Activity: Assess general motor function to rule out sedative effects of the treatment.[10]
-
Molecular Analysis: At the end of the experiment, collect spinal cord tissue (lumbar region L4-L6). Use Western blotting to measure the expression of key signaling proteins like p-JNK and p-p38.[10][11]
-
Cytokine Analysis: Use ELISA to quantify pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the spinal cord tissue.[10]
-
Cellular Analysis: Employ flow cytometry or immunohistochemistry to assess microglial activation and polarization (M1/M2 markers like CD86/CD206).[10]
-
Protocol 3: Chronic Pancreatitis Model
This protocol is based on a study of SA's effects on caerulein-induced pancreatic fibrosis.[1][12]
Procedure:
-
Animal Model: Establish a chronic pancreatitis (CP) model by administering repeated IP injections of caerulein (e.g., 50 μg/kg, multiple injections per day, 3 days a week) for 8 weeks in C57BL/6 mice.[12]
-
Grouping: Use three groups: (1) Control (saline injections), (2) Cae group (caerulein + vehicle), and (3) Cae + SA group.
-
SA Administration:
-
From the 5th to the 8th week of caerulein administration, give daily IP injections of SA at 2 mg/kg .[12] The control and Cae groups receive equivalent volumes of saline.
-
-
Outcome Measures:
-
Body Weight: Monitor body weight throughout the experiment as an indicator of general health.[12]
-
Histopathology: After 8 weeks, collect pancreatic tissue. Use Hematoxylin and Eosin (H&E) and Masson's trichrome staining to evaluate inflammation, acinar cell loss, and collagen deposition (fibrosis).
-
Immunohistochemistry: Stain pancreatic sections for markers of fibrosis (e.g., α-SMA) and stellate cell activation.
-
Molecular Analysis: Perform Western blotting on pancreatic tissue lysates to assess the PI3K/Akt/FOXO1 signaling pathway.[1]
-
References
- 1. Frontiers | this compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | this compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 6. This compound provides neuroprotection in experimental traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 9. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates chronic neuropathic pain in male mice via suppressing JNK/p38-mediated microglia activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. This compound ameliorates chronic neuropathic pain in male mice via suppressing JNK/p38-mediated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of in vivo antioxidant and immunity enhancing activities of this compound injection liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. olac.berkeley.edu [olac.berkeley.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.vt.edu [research.vt.edu]
- 21. researchgate.net [researchgate.net]
Application Notes: Modulating Pancreatic Stellate Cell Activity with Sodium Aescinate
Introduction
Pancreatic stellate cells (PSCs) are resident cells in the pancreas that, in a quiescent state, play a role in normal extracellular matrix (ECM) turnover.[1][2] Upon pancreatic injury or inflammation, PSCs undergo an activation process, transforming into a myofibroblast-like phenotype.[3][4][5][6] This activation is a key event in the pathogenesis of pancreatic fibrosis, a hallmark of chronic pancreatitis and a major component of the tumor microenvironment in pancreatic cancer.[2][3][7][8][9] Activated PSCs are characterized by increased proliferation, migration, and excessive secretion of ECM proteins like collagen and fibronectin.[3][4][10] Sodium Aescinate (SA), a triterpene saponin extracted from horse chestnut seeds, has demonstrated significant anti-inflammatory, anti-edema, and anti-tumor properties.[10][11] Recent research has highlighted its potential to ameliorate pancreatic fibrosis by directly targeting PSCs.[8][10][12]
These application notes provide a comprehensive protocol for the in vitro treatment of human pancreatic stellate cells with this compound. The described methodologies detail how SA inhibits PSC activation, proliferation, and migration, and induces apoptosis, primarily through the inhibition of the PI3K/Akt/FOXO1 signaling pathway.[7][8][10][12]
Mechanism of Action
In vitro studies have shown that this compound exerts several effects on activated PSCs:
-
Inhibition of Activation: SA treatment leads to a significant reduction in the expression of key activation markers, including alpha-smooth muscle actin (α-SMA), Fibronectin, and Collagen I.[10][12]
-
Suppression of Proliferation: SA inhibits the proliferation of PSCs in a dose-dependent manner.[8][10]
-
Induction of Apoptosis: The compound promotes programmed cell death (apoptosis) in PSCs.[8][10][12]
-
Reduction of Migration: The migratory capacity of PSCs is significantly impaired following treatment with SA.[8][10]
-
Signaling Pathway Modulation: The primary mechanism underlying these effects is the inhibition of the PI3K/Akt/FOXO1 signaling pathway.[7][8][10][12] SA treatment reduces the phosphorylation of key proteins in this cascade, including PI3K, Akt, and FOXO1.[12]
Experimental Protocols
The following section details the protocols for culturing and treating human pancreatic stellate cells with this compound and for assaying the subsequent cellular effects.
Cell Culture and Treatment
This protocol describes the basic culture of human PSCs and the application of this compound.
-
Cell Line: Human pancreatic stellate cells (PSCs).[10]
-
Culture Medium: IMDM (Iscove's Modified Dulbecco's Medium) or DMEM (Dulbecco's Modified Eagle Medium), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.
-
This compound (SA) Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 20 μM, 40 μM) for treating the cells.[10]
-
Treatment Protocol:
-
Seed PSCs in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow for 24 hours.
-
For experiments involving PSC activation, stimulate the cells with an activating agent like TGF-β1 (e.g., 10 ng/mL) for 24-48 hours.
-
Remove the existing medium and replace it with a fresh medium containing the desired concentrations of this compound (e.g., 0, 20, 40 μM).[10]
-
Incubate the cells for the specified treatment duration (e.g., 24 or 48 hours).[10]
-
Cell Viability Assay (CCK-8)
This assay quantifies the effect of SA on PSC proliferation and viability.
-
Seeding: Seed PSCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of SA (e.g., 0, 20, 40 μM) for 24 or 48 hours.[10]
-
Assay:
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Western Blotting
This protocol is used to detect changes in protein expression levels (e.g., α-SMA, Collagen I, p-PI3K, p-Akt).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-FOXO1, anti-FOXO1, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence Staining
This method is used to visualize the expression and localization of specific proteins within the cells.
-
Cell Culture: Grow PSCs on glass coverslips in a 24-well plate and treat them as described in Protocol 1.
-
Fixation: Wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing BSA (e.g., 5%) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Fibronectin, anti-Collagen I, anti-α-SMA) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.[12]
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.[12]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Cell Migration Assays
These assays assess the impact of SA on the migratory ability of PSCs.
-
Wound-Healing Assay:
-
Grow PSCs to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile 200 μL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add a fresh medium with different concentrations of SA.
-
Capture images of the scratch at 0 hours and after 24-48 hours.
-
Measure the wound closure area to quantify cell migration.
-
-
Transwell Migration Assay:
-
Seed PSCs in the upper chamber of a Transwell insert (8 μm pore size) in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS or PDGF) to the lower chamber.
-
Add different concentrations of SA to both the upper and lower chambers.
-
Incubate for 24 hours.
-
Remove non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the stained cells under a microscope.
-
Data Presentation
The following tables summarize the quantitative parameters and effects of this compound on pancreatic stellate cells as reported in the literature.
Table 1: this compound Treatment Parameters
| Parameter | Value | Source |
|---|---|---|
| Cell Type | Human Pancreatic Stellate Cells | [10] |
| Treatment Concentrations | 20 µM, 40 µM | [10] |
| Treatment Duration | 24 hours, 48 hours | [10] |
| Activating Agent (optional) | TGF-β1 |[12] |
Table 2: Summary of this compound Effects on PSCs
| Assay | Endpoint Measured | Observed Effect with SA Treatment |
|---|---|---|
| Cell Viability (CCK-8) | Proliferation / Viability | Significant decrease at 20 µM and 40 µM.[10] |
| Western Blot / IF | Protein Expression (α-SMA, Collagen I, Fibronectin) | Significant decrease in expression.[10][12] |
| Western Blot | Protein Phosphorylation (PI3K, Akt, FOXO1) | Significant decrease in phosphorylation levels.[12] |
| Flow Cytometry | Apoptosis | Significant increase in apoptotic cells.[8][10] |
| Wound-Healing Assay | Cell Migration | Significant inhibition of wound closure.[8][10] |
| Transwell Assay | Cell Migration | Significant reduction in the number of migrated cells.[8][10] |
Visualizations
Diagrams illustrating the experimental process and the molecular pathway affected by this compound.
References
- 1. Frontiers | A Rising Star in Pancreatic Diseases: Pancreatic Stellate Cells [frontiersin.org]
- 2. Selective phytochemicals targeting pancreatic stellate cells as new anti-fibrotic agents for chronic pancreatitis and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Pancreatic Stellate Cells in Human and Experimental Pancreatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Activation and Regulation of Pancreatic Stellate Cells in Chronic Pancreatic Fibrosis: A Potential Therapeutic Approach for Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pancreapedia.org [pancreapedia.org]
- 7. Frontiers | this compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways [frontiersin.org]
- 8. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Escin Sodium Improves the Prognosis of Acute Pancreatitis via Promoting Cell Apoptosis by Suppression of the ERK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Sodium Aescinate in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of sodium aescinate, a complex mixture of triterpenoid saponins, in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection. The protocols described herein are intended to guide researchers in establishing robust and reliable bioanalytical methods for pharmacokinetic, toxicokinetic, and other drug development studies.
Introduction
This compound, the sodium salt of aescin, is extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is widely used for its anti-inflammatory, anti-edematous, and venotonic properties. Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details two primary methods for sample preparation and subsequent analysis by HPLC.
Chromatographic Methods
Two primary HPLC-based methods are presented: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for detecting low concentrations of aescin isomers, and a more accessible HPLC-UV method suitable for higher concentration ranges.
LC-MS/MS Method for Aescin Isomers
This method is ideal for pharmacokinetic studies requiring high sensitivity and the ability to differentiate between the main isomeric saponins of aescin (escin Ia, escin Ib, isoescin Ia, and isoescin Ib).[1]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution with a mixture of methanol-acetonitrile (50:50, v/v) and 10 mM ammonium acetate solution (pH 6.8).[1]
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL
-
Detector: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
HPLC-UV Method
This method is suitable for the quantification of total this compound and is more readily available in standard analytical laboratories.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid solution (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring the accuracy and precision of the analytical method. Two common methods are detailed below.
SPE is a robust method for cleaning up complex biological samples, providing high recovery and minimal matrix effects. This protocol is adapted from a validated method for the analysis of escin isomers in human plasma.[1]
Materials:
-
C18 SPE cartridges
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., telmisartan)[1]
-
Methanol
-
Acetonitrile
-
10 mM ammonium acetate solution (pH 6.8)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To a 500 µL aliquot of plasma, add the internal standard. Acidify the sample with formic acid to improve the stability of the aescin saponins.[1]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of purified water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protein precipitation is a simpler and faster method for sample preparation, suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.
Materials:
-
Human plasma or serum samples
-
Internal Standard (IS) solution
-
Acetonitrile (cold, -20°C)
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Pipette a known volume of plasma or serum (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add three to four volumes of cold acetonitrile (e.g., 300-400 µL) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.
-
Analysis: Inject the supernatant (or reconstituted sample) into the HPLC system.
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS method for the simultaneous determination of four escin isomers in human plasma.[1]
| Parameter | Escin Ia | Escin Ib | Isoescin Ia | Isoescin Ib |
| Linearity Range (ng/mL) | up to 10 | up to 10 | up to 10 | up to 10 |
| Correlation Coefficient (r²) | >0.996 | >0.996 | >0.996 | >0.996 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 33 | 33 | 33 | 33 |
| Intra-day Precision (%RSD) | <15% | <15% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% | <15% | <15% |
| Accuracy (%RE) | -5.3% to 6.1% | -5.3% to 6.1% | -5.3% to 6.1% | -5.3% to 6.1% |
Visualizations
The following diagrams illustrate the experimental workflows described in this application note.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
Application Notes and Protocols for Studying the Neuroprotective Effects of Sodium Aescinate in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aescinate (SA), a triterpenoid saponin extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has demonstrated significant neuroprotective properties in various preclinical models of neurological injury. Its mechanisms of action are multifaceted, primarily involving potent anti-inflammatory, anti-edematous, and antioxidant effects. These properties make SA a compelling candidate for therapeutic development in conditions such as traumatic brain injury (TBI), spinal cord injury (SCI), and cerebral ischemia-reperfusion injury.
These application notes provide a detailed overview of established in vivo models and experimental protocols to investigate the neuroprotective effects of this compound. The content is designed to offer researchers a comprehensive resource for study design, methodological implementation, and data interpretation.
Key Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways that are critically involved in the secondary injury cascades following neurological trauma.
-
Inhibition of Neuroinflammation via the NF-κB Pathway : this compound has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system. It suppresses the phosphorylation of key proteins in the Nuclear Factor-kappa B (NF-κB) signaling pathway, such as IκB kinase (IκK) and IκB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including iNOS, COX-2, and various inflammatory cytokines.[1][2]
-
Antioxidant Defense via the Nrf2-ARE Pathway : SA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4] This bolstering of the endogenous antioxidant defense system helps to mitigate oxidative stress and reduce neuronal damage.[3][4]
-
Suppression of Microglia-Mediated Damage via the JNK/p38 MAPK Pathway : this compound can also attenuate neuroinflammation by inhibiting the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in microglia. By reducing the phosphorylation of JNK and p38, SA helps to suppress microglial activation and the subsequent release of neurotoxic inflammatory mediators.
Signaling Pathway Diagrams
In Vivo Models and Experimental Protocols
The following protocols describe common in vivo models used to assess the neuroprotective efficacy of this compound.
Traumatic Brain Injury (TBI) Model
The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.
Protocol: Controlled Cortical Impact (CCI) in Mice
-
Animal Preparation :
-
Use adult male C57BL/6 mice (20-25 g).
-
Anesthetize the mouse with an intraperitoneal (i.p.) injection of pentobarbital sodium (e.g., 50 mg/kg). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Mount the anesthetized mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure :
-
Shave the scalp and disinfect with 70% ethanol and povidone-iodine.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy (e.g., 4-5 mm diameter) over the parietal cortex, midway between the bregma and lambda sutures, keeping the dura mater intact.
-
-
Induction of TBI :
-
Position the CCI device (e.g., electromagnetic impactor) perpendicular to the exposed cortical surface.
-
Use a specific impactor tip (e.g., 3 mm diameter).
-
Set the impact parameters. A moderate injury can be induced with parameters such as a velocity of 3 m/s and a deformation depth of 1.0 mm.[3]
-
Deliver the impact to the dura.
-
-
Treatment :
-
Administer this compound (e.g., 1.0 mg/kg) or vehicle (e.g., saline) via i.p. injection, typically within 30 minutes post-injury and then daily for a specified period (e.g., 7 days).[3]
-
-
Post-operative Care and Assessment :
-
Suture the scalp incision and allow the mouse to recover in a warm cage.
-
At predetermined time points (e.g., 24 hours, 3 days, 7 days post-TBI), perform assessments.
-
Neurological Function : Evaluate using the Neurological Severity Score (NSS), a composite of motor, sensory, reflex, and balance tests.[3]
-
Brain Edema : Measure brain water content. Euthanize the animal, remove the brain, separate the injured hemisphere, and weigh it (wet weight). Dry the tissue in an oven (e.g., 100°C for 24 hours) and re-weigh (dry weight). Calculate water content as: [(wet weight - dry weight) / wet weight] x 100%.[3]
-
Lesion Volume : Perfuse the brain, section it coronally, and stain with Nissl stain. Quantify the lesion volume using image analysis software.[3]
-
Biochemical Analysis : Homogenize brain tissue from the perilesional cortex to measure levels of oxidative stress markers (e.g., MDA, GPx) and protein expression via Western blot (e.g., Nrf2, HO-1, NF-κB pathway proteins).[3]
-
Quantitative Data from TBI Model [3]
| Parameter | Sham Group | TBI + Vehicle Group | TBI + SA (1.0 mg/kg) Group |
| Neurological Severity Score (24h) | 0.5 ± 0.5 | 11.5 ± 1.5 | 8.0 ± 1.0 |
| Brain Water Content (%) (24h) | 78.5 ± 0.4 | 82.0 ± 0.6 | 80.0 ± 0.5 |
| Lesion Volume (mm³) (24h) | 0 | 25.0 ± 3.0 | 15.0 ± 2.5 |
| MDA Level (nmol/mg protein) | ~2.0 | ~5.5 | ~3.5 |
| GPx Activity (U/mg protein) | ~35.0 | ~15.0 | ~28.0 |
| Nrf2 Nuclear Expression (ratio) | Baseline | Decreased | Increased |
| HO-1 Expression (ratio) | Baseline | Slightly Increased | Significantly Increased* |
*p < 0.05 vs. TBI + Vehicle Group. Data are represented as mean ± SD (approximated from published figures).
Cerebral Ischemia-Reperfusion Injury Model
The Middle Cerebral Artery Occlusion (MCAO) model is the most frequently used method to mimic focal cerebral ischemia in stroke research.
Protocol: Intraluminal Filament MCAO in Rats
-
Animal Preparation :
-
Use adult male Sprague-Dawley rats (250-300 g).
-
Anesthetize the rat (e.g., with isoflurane or pentobarbital sodium) and maintain body temperature at 37°C.
-
-
Surgical Procedure :
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a nylon monofilament (e.g., 4-0 gauge, with a silicon-coated tip) through a small incision in the ECA stump.
-
Gently advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation. A slight resistance indicates proper placement.
-
-
Ischemia and Reperfusion :
-
Maintain the occlusion for a specific duration (e.g., 2 hours).[5]
-
To initiate reperfusion, carefully withdraw the filament.
-
-
Treatment :
-
In a pretreatment paradigm, administer this compound (e.g., 0.9 mg/kg and 1.8 mg/kg, i.p.) or vehicle daily for 7 days prior to MCAO induction.[6]
-
-
Post-operative Care and Assessment :
-
Ligate the ECA stump, close the incision, and allow the rat to recover.
-
At 24 hours post-reperfusion, perform assessments.
-
Neurological Deficit Score : Evaluate using a graded scoring system (e.g., Longa's method, 0-4 scale, where 0 is no deficit and 4 is severe deficit).[6]
-
Infarct Volume : Euthanize the rat, remove the brain, and slice it into 2 mm coronal sections. Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. Calculate the infarct volume as a percentage of the total brain volume.[6]
-
Brain Edema : Measure brain water content as described in the TBI protocol.[6]
-
Biochemical Analysis : Analyze brain homogenates for antioxidant enzyme activities (SOD, GSH-Px) and markers of lipid peroxidation (MDA).[6]
-
Quantitative Data from MCAO Model [6]
| Parameter | Sham Group | MCAO + Vehicle Group | MCAO + SA (1.8 mg/kg) Group |
| Neurological Deficit Score (24h) | 0 | 2.8 ± 0.7 | 1.6 ± 0.5 |
| Infarct Volume (%) (24h) | 0 | 35.5 ± 6.2 | 21.3 ± 5.1 |
| Brain Water Content (Ischemic Hemisphere, %) | 78.6 ± 0.3 | 81.2 ± 0.4 | 79.8 ± 0.5 |
| SOD Activity (U/mg protein) | 135.1 ± 10.5 | 85.3 ± 9.8 | 115.6 ± 11.2 |
| GSH-Px Activity (U/mg protein) | 45.2 ± 3.6 | 25.1 ± 4.1 | 38.7 ± 4.5 |
| MDA Content (nmol/mg protein) | 2.1 ± 0.3 | 5.8 ± 0.7 | 3.5 ± 0.6 |
*p < 0.05 vs. MCAO + Vehicle Group. Data are represented as mean ± SD.
Spinal Cord Injury (SCI) Model
The contusion or weight-drop model is a common method for creating a clinically relevant SCI in rodents.
Protocol: Contusion SCI in Rats
-
Animal Preparation :
-
Use adult female Sprague-Dawley rats (220-250 g).
-
Anesthetize the rat and perform a laminectomy at the thoracic level (e.g., T8-T9) to expose the dorsal surface of the spinal cord.
-
-
Induction of SCI :
-
Position the rat under a weight-drop device.
-
Induce a moderate contusion injury by dropping a specific weight (e.g., 10 g) from a set height onto the exposed spinal cord.[7]
-
-
Treatment :
-
Administer this compound (1.0 mg/kg) or vehicle (saline) intravenously (i.v.) 30 minutes post-injury, followed by daily doses for 7 consecutive days.[7]
-
-
Post-operative Care and Assessment :
-
Provide manual bladder expression twice daily until bladder function returns.
-
House rats in a controlled environment with easy access to food and water.
-
Perform behavioral and histological assessments over several weeks.
-
Locomotor Function : Assess hindlimb function using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale, which ranges from 0 (complete paralysis) to 21 (normal movement).[7]
-
Histological Analysis : At the study endpoint (e.g., 7 days or 4 weeks post-SCI), perfuse the animals and collect the spinal cord tissue. Perform histological staining (e.g., H&E, Luxol fast blue) to assess neuronal loss, demyelination, and lesion size.[7]
-
Biochemical Analysis : Measure markers of oxidative stress (e.g., lipid peroxidation) and immune response (e.g., myeloperoxidase activity) in spinal cord tissue homogenates.[7]
-
Quantitative Data from SCI Model [7]
| Parameter | Sham Group | SCI + Saline Group | SCI + Aescin (1.0 mg/kg) Group |
| BBB Score (Day 7) | 21 | 4.5 ± 0.8 | 8.2 ± 1.1 |
| BBB Score (Day 28) | 21 | 8.5 ± 1.2 | 13.5 ± 1.5 |
| Lesion Area (mm²) (Day 7) | 0 | ~3.5 | ~1.8 |
| Neuronal Survival (%) (Day 7) | 100 | ~40 | ~70 |
| Myeloperoxidase Activity (U/g tissue) | Baseline | Significantly Increased | Significantly Decreased* |
*p < 0.05 vs. SCI + Saline Group. Data are represented as mean ± SEM (approximated from published figures).
Conclusion
The in vivo models described provide robust platforms for elucidating the neuroprotective mechanisms of this compound. The data consistently demonstrate that SA can ameliorate neurological deficits, reduce primary lesion volume and edema, and combat secondary injury processes like inflammation and oxidative stress across models of TBI, cerebral ischemia, and SCI. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to further investigate and develop this compound as a potential therapy for acute neurological injuries.
References
- 1. Protective effects of sodium beta-aescin on ischemia-reperfusion injury in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 3. This compound provides neuroprotection in experimental traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of sodium beta-aescin on expression of adhesion molecules and migration of neutrophils after middle cerebral artery occlusion in rats - HU - Acta Pharmacologica Sinica [chinaphar.com]
- 6. researchgate.net [researchgate.net]
- 7. Aescin reduces oxidative stress and provides neuroprotection in experimental traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Sodium Aescinate-Induced BV2 Microglia Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation, a key process in various neurodegenerative diseases and brain injuries. The BV2 cell line, an immortalized murine microglia cell line, is a widely used in vitro model to study microglial activation and neuroinflammatory processes. Sodium aescinate, a triterpenoid saponin extracted from horse chestnut seeds, has demonstrated potent anti-inflammatory and neuroprotective effects.[1][2] These effects are largely attributed to its ability to inhibit microglial activation.[1][2][3][4][5]
These application notes provide detailed protocols for establishing a this compound-treated BV2 microglia cell culture model. This model can be utilized to investigate the mechanisms of neuroinflammation and to screen for novel therapeutic agents. The primary mechanism of action for this compound in this context is the inhibition of the NF-κB signaling pathway, and it has also been shown to affect the JNK/p38 MAPK pathway.[1][2][6]
Data Presentation
The following tables summarize the expected quantitative outcomes when treating BV2 microglia with this compound, particularly in the context of inflammation induced by lipopolysaccharide (LPS).
Table 1: Effect of this compound on BV2 Cell Viability
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | ~100 |
| 10 | ~100 |
| 20 | ~100 |
| 50 | ~100[1] |
| 100 | May show some toxicity |
| 200 | May show significant toxicity[1] |
Table 2: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Mediators in BV2 Cells
| Treatment | iNOS Expression (relative to LPS) | COX-2 Expression (relative to LPS) | TNF-α Release (relative to LPS) | IL-6 Release (relative to LPS) |
| Control | - | - | - | - |
| LPS (100 ng/mL) | 100% | 100% | 100% | 100% |
| SA (5 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced[1] | Significantly Reduced[1] |
| SA (10 µM) + LPS | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced |
| SA (20 µM) + LPS | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced |
Experimental Protocols
BV2 Cell Culture
This protocol describes the basic maintenance of the BV2 microglial cell line.
Materials:
-
BV2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose[7][8]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[1]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO₂)[10]
Procedure:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed them into new flasks or plates at the desired density.
-
Change the medium every 2-3 days.[8]
Determining the Non-Toxic Concentration of this compound
This protocol uses the CCK-8 assay to assess the cytotoxicity of this compound on BV2 cells.
Materials:
-
BV2 cells
-
This compound (SA)
-
DMEM (supplemented as above)
-
96-well plates
-
CCK-8 assay kit
-
Microplate reader
Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100, 200 µM) in DMEM.[1]
-
Remove the old medium and add 100 µL of the different concentrations of this compound to the wells.
-
Incubate the plate for 24 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Induction of Inflammation and Treatment with this compound
This protocol describes how to induce an inflammatory response in BV2 cells using LPS and treat them with this compound.
Materials:
-
BV2 cells
-
This compound (SA)
-
Lipopolysaccharide (LPS)[1]
-
DMEM (supplemented as above)
-
6-well or 12-well plates
Procedure:
-
Seed BV2 cells in appropriate plates and allow them to adhere.
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., 5 µM) for 12-18 hours.[1][3]
-
After pre-treatment, add LPS (e.g., 100 ng/mL) to the wells to induce inflammation.[1][3]
-
Incubate for the desired time period (e.g., 6 hours for mRNA analysis, 12-24 hours for protein analysis).[1][3]
-
Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for RNA or protein extraction.
Analysis of Inflammatory Markers
a) Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.
b) Western Blot for Protein Expression
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-NF-κB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
c) Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Cell culture supernatant
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokines in the supernatant based on a standard curve.
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound on LPS-induced inflammation in BV2 microglia.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway in BV2 microglia.
References
- 1. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. This compound ameliorates chronic neuropathic pain in male mice via suppressing JNK/p38-mediated microglia activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. In vitro examination of microglia-neuron crosstalk with BV2 cells, and primary cultures of glia and hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. Expert Insights | Tips For BV2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 10. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
Application Notes and Protocols for Oral Administration of Sodium Aescinate in Rat Inflammation Models
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and summarized data on the use of orally administered sodium aescinate in common rat models of acute and chronic inflammation.
Mechanism of Action of this compound
This compound, a triterpenoid saponin derived from horse chestnut seeds, exhibits potent anti-inflammatory, anti-edematous, and venotonic effects.[1] Its primary anti-inflammatory mechanism involves the modulation of key signaling pathways that regulate the immune response.
Key Signaling Pathway: NF-κB Inhibition this compound exerts its anti-inflammatory effects primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.[2][3] By blocking the NF-κB pathway, this compound effectively reduces the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2][4] This targeted action mitigates the inflammatory cascade. Additional mechanisms include modulation of the glucocorticoid receptor (GR) signaling pathway and inhibition of the NLRP3 inflammasome.[3][5]
Application Note: Acute Inflammation Model
Model: Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for acute anti-inflammatory effects of compounds.[6] Subplantar injection of carrageenan induces a localized, reproducible inflammatory response characterized by edema, which can be quantified by measuring paw volume.[7]
Experimental Workflow
Detailed Experimental Protocol
-
Animals: Male Sprague-Dawley rats (180-220 g) are used. They are acclimatized for at least one week before the experiment.[8]
-
Grouping: Rats are randomly divided into groups (n=8 per group):
-
Treatment: this compound or vehicle is administered orally by gavage 60 minutes before the carrageenan injection.[7] The positive control is administered as per standard protocols (e.g., 30 minutes prior for i.m. injection).[6]
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.[7][10]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at various time points after (e.g., 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours).[9] The degree of swelling is calculated as the difference between the final and initial paw volumes.
-
Biochemical Analysis: At the end of the experiment (e.g., 4 or 24 hours), animals are euthanized. Paw tissue and blood serum can be collected to measure levels of inflammatory mediators like PGE2, TNF-α, and IL-1β using ELISA kits.[10][11]
-
Histopathology: The inflamed paw tissue can be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration.[9]
Quantitative Data Summary
Table 1: Effect of Oral this compound on Carrageenan-Induced Paw Edema in Rats Data synthesized from a study by Xin et al., 2015.[9]
| Treatment Group | Paw Edema Volume (mL) at 4h post-carrageenan (Mean ± SD) |
|---|---|
| Vehicle Control | 0.75 ± 0.08 |
| This compound (5 mg/kg, p.o.) | 0.51 ± 0.06** |
| This compound (10 mg/kg, p.o.) | 0.43 ± 0.05** |
| This compound (20 mg/kg, p.o.) | 0.55 ± 0.07* |
| Dexamethasone (6 mg/kg, i.p.) | 0.31 ± 0.04** |
**P < 0.05, *P < 0.01 compared to Vehicle Control group.
Table 2: Effect of this compound on Inflammatory Cytokines in Paw Tissue Data derived from studies on this compound liposomes (SA-Lip-I) which demonstrate the compound's effect.[10][11]
| Treatment Group | TNF-α Level (pg/mg protein) | IL-1β Level (pg/mg protein) | PGE2 Level (pg/mg protein) |
|---|---|---|---|
| Model Control | Significantly Increased | Significantly Increased | Significantly Increased |
| SA-Lip-I (0.9 mg/kg) | Reduced | Reduced | Reduced |
| SA-Lip-I (1.8 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| SA-Lip-I (3.6 mg/kg) | Significantly Reduced (Dose-dependent) | Significantly Reduced (Dose-dependent) | Significantly Reduced |
Application Note: Chronic Inflammation Model
Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model mimics chronic inflammation, particularly rheumatoid arthritis in humans.[12] A single injection of CFA induces a persistent inflammatory response, leading to joint swelling, cartilage destruction, and bone erosion over several weeks.[13][14]
Experimental Workflow
Detailed Experimental Protocol
-
Animals: Male Wistar rats (200-240 g) are used.[15]
-
Grouping: Rats are randomly divided into groups (n=6-8 per group):
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the subplantar region of the left hind paw.[15]
-
Treatment: Oral administration of this compound, vehicle, or positive control begins on the day of CFA injection and continues daily for the duration of the study (e.g., 21 or 28 days).[13][15]
-
Assessment of Arthritis:
-
Hematological and Biochemical Analysis: At the end of the study, blood is collected.
-
Hematology: Complete blood count (CBC) is performed to assess hemoglobin (Hb), red blood cells (RBC), white blood cells (WBC), and erythrocyte sedimentation rate (ESR).[13]
-
Biochemistry: Serum is used to measure levels of inflammatory markers like C-reactive protein (CRP), rheumatoid factor (RF), TNF-α, and IL-6.[13][16]
-
-
Radiological and Histopathological Analysis: The arthritic joints are examined by X-ray for soft tissue swelling and bone erosion.[13] For histology, joints are decalcified, sectioned, and stained with H&E to assess synovial hyperplasia, inflammatory infiltration, and cartilage destruction.[13][15]
Quantitative Data Summary
Table 3: Effect of Calotropis Procera Latex (Containing compounds similar to Aescin) on Biochemical Parameters in CFA-Arthritic Rats Data from a study by Rathore et al., 2021, demonstrating the effects of a natural product with potent anti-inflammatory properties in the CFA model.[13]
| Parameter | Control Group | CFA-Arthritic Group | Prednisolone (5 mg/kg) | C. procera (200 mg/kg) |
|---|---|---|---|---|
| IL-6 (pg/mL) | 35.1 ± 2.6 | 134.5 ± 8.1* | 59.3 ± 4.5# | 85.6 ± 6.2# |
| TNF-α (pg/mL) | 41.2 ± 3.5 | 115.8 ± 7.5* | 62.7 ± 5.1# | 109.2 ± 8.3 |
| CRP (mg/dL) | 0.45 ± 0.03 | 1.82 ± 0.11* | 0.81 ± 0.05# | 1.15 ± 0.09# |
| RF (IU/mL) | 10.5 ± 0.8 | 38.4 ± 2.5* | 18.2 ± 1.3# | 24.6 ± 1.9# |
*P < 0.05 compared to Control; #P < 0.05 compared to CFA-Arthritic group.
Table 4: Effect of Butin (a flavonoid with similar anti-inflammatory actions) on Paw Volume and Hematology in CFA-Treated Rats Data from a study by Alavala et al., 2021, showing typical results in the CFA model.[15]
| Parameter | Normal Control | CFA Control | Butin (25 mg/kg, p.o.) | Butin (50 mg/kg, p.o.) |
|---|---|---|---|---|
| Paw Volume (mL) on Day 21 | 0.95 ± 0.04 | 2.15 ± 0.06* | 1.62 ± 0.05# | 1.31 ± 0.04# |
| WBC (x10³/µL) | 7.9 ± 0.3 | 15.8 ± 0.5* | 12.1 ± 0.4# | 9.8 ± 0.3# |
| RBC (x10⁶/µL) | 7.1 ± 0.2 | 5.2 ± 0.1* | 5.9 ± 0.2# | 6.5 ± 0.2# |
| Hemoglobin (g/dL) | 14.5 ± 0.4 | 10.1 ± 0.3* | 11.8 ± 0.3# | 12.9 ± 0.4# |
*P < 0.05 compared to Normal Control; #P < 0.05 compared to CFA Control.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improve behavioral performance by inhibiting dorsal raphe nucleus NLRP3 inflammasome in Post-traumatic stress disorder Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat models of acute inflammation: a randomized controlled study on the effects of homeopathic remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oral Administration of Escin Inhibits Acute Inflammation and Reduces Intestinal Mucosal Injury in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. biochemjournal.com [biochemjournal.com]
- 15. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 16. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Assessing Sodium Aescinate's Effect on RBL-2H3 Cell Degranulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium aescinate, a triterpenoid saponin extracted from horse chestnut seeds, is recognized for its anti-inflammatory, anti-edematous, and venotonic properties.[1][2] Recent studies have investigated its effects on mast cell degranulation, a critical process in allergic and inflammatory responses.[3][4] The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted model for studying mast cell degranulation, as it mimics the functions of mucosal mast cells.[5] This document provides detailed protocols and application notes for assessing the impact of this compound on RBL-2H3 cell degranulation, including methods for evaluating cell viability, mediator release, and intracellular signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound injection (SAI) on RBL-2H3 cell viability, β-hexosaminidase release, and histamine release, as reported by Muhammad et al. (2020).[3][6]
Table 1: Effect of this compound on RBL-2H3 Cell Viability
| Treatment Group (12h) | Cell Viability (%) |
| Control | 100 |
| SAI 20 µg/mL | Not significantly different from control |
| SAI 40 µg/mL | Not significantly different from control |
| SAI 60 µg/mL | 71.6 ± 0.5 |
| SAI 80 µg/mL | 30.9 ± 0.9 |
| SAI 100 µg/mL | 24.7 ± 0.9 |
Table 2: Effect of this compound on β-Hexosaminidase Release from RBL-2H3 Cells
| Treatment Group | β-Hexosaminidase Release (%) |
| Control | Baseline |
| SAI 20 µg/mL | Significant increase over control |
| SAI 40 µg/mL | Significant increase over control |
| SAI 60 µg/mL | Significant increase over control |
| SAI 80 µg/mL | Significant increase over control (P < 0.01) |
| SAI 100 µg/mL | Significant increase over control (P < 0.01) |
Table 3: Effect of this compound on Histamine Release from RBL-2H3 Cells
| Treatment Group | Histamine Release |
| Control | Baseline |
| SAI 80 µg/mL | Significant increase over control (P < 0.01) |
| SAI 100 µg/mL | Significant increase over control (P < 0.01) |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the effect of this compound on RBL-2H3 cell degranulation.
Protocol 1: β-Hexosaminidase Release Assay
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a widely used marker for mast cell degranulation.[7]
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM with 20% FBS, penicillin/streptomycin)
-
Tyrode's buffer (pH 7.4)
-
This compound stock solution
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (1% v/v)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Sensitization (Optional, for IgE-mediated degranulation): To study IgE-dependent degranulation, sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 12-24 hours. For IgE-independent degranulation induced by this compound, this step can be omitted.
-
Cell Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.
-
Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the respective wells. For control wells, add Tyrode's buffer alone.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1 hour).
-
Supernatant Collection: After incubation, carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis: To the remaining cells in the original plate, add 50 µL of 1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase.
-
Enzyme Reaction: Add 25 µL of pNAG substrate solution to each well of the new plate containing the supernatants. Incubate at 37°C for 1.5 hours.
-
Stopping the Reaction: Add 200 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation of β-Hexosaminidase Release:
-
Percentage of release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100
-
Protocol 2: Histamine Release Assay
This protocol describes the quantification of histamine release, another key mediator of allergic reactions, using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RBL-2H3 cells
-
Complete growth medium
-
Tyrode's buffer
-
This compound stock solution
-
Histamine ELISA kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow steps 1-5 from the β-Hexosaminidase Release Assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 4°C to pellet any detached cells. Carefully collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Construct a standard curve using the histamine standards provided in the kit. Determine the histamine concentration in the samples by interpolating from the standard curve.
Protocol 3: Intracellular Calcium Imaging
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator. An increase in intracellular calcium is a critical signaling event leading to degranulation.[8]
Materials:
-
RBL-2H3 cells
-
Complete growth medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells on glass-bottom dishes or plates suitable for microscopy. Allow cells to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubation: Remove the growth medium, wash the cells with HBSS, and incubate them with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Imaging: Mount the dish on the fluorescence microscope or plate reader.
-
Baseline Measurement: Acquire baseline fluorescence images or readings for a few minutes to establish a stable baseline.
-
Stimulation: Add this compound at the desired concentration to the cells while continuously recording the fluorescence intensity.
-
Data Analysis: Quantify the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on RBL-2H3 cell degranulation.
Signaling Pathway for RBL-2H3 Cell Degranulation
The diagram below depicts the key signaling pathways involved in mast cell degranulation and potential points of modulation by this compound. High concentrations of this compound can induce degranulation through oxidative stress and increased intracellular calcium.[3][6] Conversely, at lower, non-degranulating concentrations, its known anti-inflammatory properties may involve the inhibition of pathways like NF-κB.[9][10]
References
- 1. Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound and its bioactive components induce degranulation via oxidative stress in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spleen Tyrosine Kinase Inhibition Ameliorates Tubular Inflammation in IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its bioactive components induce degranulation via oxidative stress in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 10. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Intravenous Delivery of Sodium Aescinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for the intravenous (IV) delivery of Sodium Aescinate (SA), a triterpenoid saponin extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). SA is widely investigated for its anti-inflammatory, anti-edematous, and neuroprotective properties.
Preclinical Pharmacodynamics and Efficacy
This compound has demonstrated significant efficacy in a variety of preclinical models, primarily through its potent anti-inflammatory and neuroprotective activities.
Anti-inflammatory Effects
Intravenous this compound has been shown to mitigate inflammation in various animal models. A key mechanism of its anti-inflammatory action involves the modulation of the glucocorticoid receptor (GR)/NF-κB signaling pathway.[1] Studies in mouse models of acetic acid-induced capillary permeability and carrageenan-induced paw edema have demonstrated that SA can significantly inhibit these inflammatory responses.[1] Furthermore, in a mouse model of hepatocellular carcinoma, intraperitoneal administration of this compound injection liquid at doses of 1.4 mg/kg and 2.8 mg/kg led to a significant decrease in serum levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.
Table 1: Anti-inflammatory and Anti-tumor Effects of this compound in a Hepatocellular Carcinoma Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Inhibition Rate (%) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Model Control | - | - | 185.4 ± 12.3 | 210.7 ± 15.8 | 155.2 ± 11.9 |
| This compound | 1.4 | 20.07 | 150.1 ± 10.5 | 175.4 ± 12.1 | 128.6 ± 9.7* |
| This compound | 2.8 | 31.83 | 125.8 ± 9.6 | 148.9 ± 11.3 | 105.4 ± 8.5** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the model control group.
Neuroprotective Effects
This compound exhibits neuroprotective properties by inhibiting microglia activation, a key process in neuroinflammation.[2] In preclinical models of traumatic brain injury (TBI) and lipopolysaccharide-induced neuroinflammation, intravenously administered SA at a dose of 1 mg/kg was found to suppress microglial activation and reduce the expression of inflammatory proteins such as iNOS and COX-2.[2] This neuroprotective effect is believed to be mediated through the inhibition of the NF-κB signaling pathway.[2] Additionally, SA has been shown to provide neuroprotection in experimental TBI by activating the Nrf2-ARE pathway, which helps in combating oxidative stress.
Preclinical Pharmacokinetics and Toxicology
While the "short half-life" of this compound is often cited as a limitation for its clinical application, specific quantitative pharmacokinetic parameters from preclinical intravenous studies are not extensively reported in publicly available literature.[3]
Distribution and Excretion
Following a single intravenous dose of 4 mg/kg in rats, this compound distributes to various organs. The highest concentrations are observed in the liver, followed by the kidneys, lungs, spleen, and heart. The compound is primarily cleared by the liver and excreted through feces, bile, and urine.
Table 2: Tissue Distribution and Excretion of this compound in Rats (4 mg/kg IV)
| Parameter | Value |
| Tissue Concentration (ng/mL) | |
| Liver | 916 |
| Kidney | 587 |
| Lung | 463 |
| Spleen | 216 |
| Heart | 90.9 |
| 24-hour Excretion Rate (%) | |
| Feces (Male / Female) | 31.41 / 31.84 |
| Urine (Male / Female) | 13.43 / 21.77 |
| Bile (Male / Female) | 31.92 / 36.20 |
Toxicology
The acute toxicity of intravenously administered this compound has been evaluated in mice. It is important to note that different formulations can significantly impact the toxicity profile.
Table 3: Acute Intravenous Toxicity of this compound in Mice
| Formulation | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) |
| Standard IV Injection | 4.17 (as reported in literature) | Not Available |
| Liposomal IV Injection | 9.04 | 7.831–10.662 |
The liposomal formulation demonstrated a higher LD50, suggesting a better safety profile compared to the standard injection.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Mice
This protocol provides a general guideline for the intravenous administration of this compound to mice via the tail vein. Researchers should optimize the parameters based on their specific experimental design.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% Sodium Chloride (Normal Saline) for injection
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad (optional, to induce vasodilation)
Procedure:
-
Preparation of Injection Solution:
-
Aseptically reconstitute the lyophilized this compound powder with sterile normal saline to the desired stock concentration. A common concentration for preclinical studies is 1 mg/mL.[3] Ensure the powder is completely dissolved.
-
Further dilute the stock solution with sterile normal saline to achieve the final desired concentration for injection based on the animal's body weight and the target dose.
-
-
Animal Preparation:
-
Accurately weigh the mouse to determine the precise injection volume.
-
Place the mouse in a suitable restrainer to secure it and expose the tail.
-
To facilitate injection, warm the tail using a heat lamp or a warming pad for a few minutes to induce vasodilation of the tail veins.
-
-
Intravenous Injection:
-
Swab the tail with an appropriate antiseptic.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution. The injection rate should be consistent and slow to avoid adverse reactions. An injection rate of approximately 1 mL/min has been used in rabbit studies and can be adapted for mice with appropriate volume adjustments.[3]
-
If successful, no resistance should be felt, and there should be no bleb formation at the injection site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol describes a common model to evaluate the anti-inflammatory effects of intravenously administered this compound.
Materials:
-
This compound injection solution (prepared as in Protocol 1)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Sprague-Dawley rats
Procedure:
-
Animal Groups:
-
Divide the rats into experimental groups: a vehicle control group (receiving normal saline IV), and one or more this compound treatment groups (e.g., 0.9 mg/kg, 1.8 mg/kg, 3.6 mg/kg IV).[3]
-
-
Drug Administration:
-
Administer the appropriate treatment (vehicle or this compound) intravenously via the tail vein one hour before inducing inflammation.[3]
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[3]
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a pletysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved in its anti-inflammatory and neuroprotective actions.
Caption: this compound's anti-inflammatory mechanism.
Caption: Neuroprotective mechanisms of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of intravenous this compound in a preclinical animal model.
Caption: Preclinical evaluation workflow for IV this compound.
References
- 1. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 2. CN110862429A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Oral Bioavailability of Sodium Aescinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Sodium aescinate (SA).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
The low oral bioavailability of this compound is attributed to several factors:
-
High Molecular Weight and Structural Complexity: As a triterpenoid saponin, this compound has a large and complex molecular structure, which hinders its passive diffusion across the intestinal epithelium.[1][2][3]
-
Poor Membrane Permeability: The molecule's properties, including a high number of hydrogen bond donors and acceptors, contribute to its poor membrane permeability.[2]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps the drug out of enterocytes back into the intestinal lumen, thereby reducing its net absorption.[4][5]
-
Metabolism by Gut Microbiota: The gut microbiota can hydrolyze the glycosidic bonds of saponins, altering their structure and affecting their absorption.[1][5]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies are being explored to overcome the low oral bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound in nanocarriers like Solid Lipid Nanoparticles (SLNs) and liposomes can protect it from degradation in the gastrointestinal tract, increase its solubility, and facilitate its transport across the intestinal mucosa.[6][7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal fluid. SEDDS can enhance the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state with a large surface area.[10][11][12][13][14]
-
Solid Dispersions: Dispersing this compound in a solid carrier matrix at the molecular level can improve its dissolution rate and, consequently, its oral absorption.[10]
-
Permeability Enhancers: Co-administration of this compound with permeability enhancers can transiently open the tight junctions between intestinal epithelial cells or inhibit P-gp efflux, thereby increasing its absorption.
Troubleshooting Guides
Problem: Inconsistent or low permeability in Caco-2 cell assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell monolayer integrity is compromised. | Verify the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory (typically >200 Ω·cm²). Ensure proper cell seeding density and allow for a 21-day differentiation period.[15] |
| P-glycoprotein (P-gp) efflux. | Co-incubate with a known P-gp inhibitor, such as verapamil, to determine if the permeability increases. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests P-gp involvement.[4] |
| Low aqueous solubility of the formulation. | Ensure the test compound is fully dissolved in the transport buffer. For highly lipophilic formulations, consider the addition of a non-toxic solubilizing agent like bovine serum albumin (BSA) to the basolateral chamber.[16] |
| Non-specific binding to the plate or cell monolayer. | Perform a mass balance study to quantify the amount of compound recovered from the apical, basolateral, and cell lysate fractions. |
Problem: High variability in in-vivo pharmacokinetic data in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper oral gavage technique. | Ensure consistent and accurate administration of the formulation directly into the stomach. Refer to established protocols for oral gavage in rats to minimize stress and ensure the full dose is delivered.[17] |
| Food effects. | Fast the animals overnight before dosing to reduce variability in gastric emptying and intestinal transit time. Provide standardized feed at a specific time point post-dosing. |
| Inter-animal variability in metabolism. | Use a sufficient number of animals per group to account for biological variation. Ensure the animals are of a similar age and weight. |
| Issues with blood sample collection and processing. | Collect blood samples at appropriate time points to capture the Cmax and elimination phase accurately. Use appropriate anticoagulants and process the plasma promptly to prevent degradation of the analyte.[18][19] |
Data Presentation
Table 1: Physicochemical Properties of this compound Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Reference |
| Average Particle Size | 142.32 ± 0.17 nm | [6] |
| Zeta Potential | 1.60 ± 0.32 mV | [6] |
| Encapsulation Efficiency | 73.93 ± 4.65% | [6] |
| Drug Loading | 13.41 ± 1.25% | [6] |
Note: This table presents data for a specific SLN formulation. Values may vary depending on the formulation composition and preparation method.
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method.[6]
Materials:
-
This compound
-
Lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., soy lecithin)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the lipid at a temperature above its melting point (e.g., 75°C). Disperse the this compound in the melted lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.
In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.[15][20]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation dissolved in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Study (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.
-
In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of this compound formulations in a rat model.[18][19]
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
This compound formulation and control (e.g., aqueous solution)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Anesthesia (for blood collection, if necessary)
-
Analytical method for this compound quantification in plasma
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Administer the this compound formulation or control to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Pharmacokinetic Analysis: Use a non-compartmental or compartmental analysis software to calculate pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Bioavailability Calculation: The relative oral bioavailability (F%) can be calculated by comparing the AUC of the oral formulation to the AUC of an intravenous administration of this compound at the same dose:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Figure 1. Experimental workflow for developing and evaluating novel oral formulations of this compound.
Figure 2. Putative intestinal absorption pathways for this compound.
Figure 3. Inhibition of the NF-κB inflammatory signaling pathway by this compound.
References
- 1. Health benefits of saponins and its mechanisms: perspectives from absorption, metabolism, and interaction with gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 7. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles as an effective this compound delivery system: formulation and anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Solid lipid nanoparticles as an effective this compound delivery system: formulation and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. Pharmacokinetic Profiling and Tissue Distribution of Seven Key Saponins in Rats Following Oral Administration of Panacis Japonici Rhizoma Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Strategies to Extend the Short Half-Life of Sodium Aescinate in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to extend the short in vivo half-life of Sodium aescinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of this compound delivery systems.
Issue 1: Inconsistent or Large Particle Size in Nanoformulations
-
Question: My this compound nanoparticles/liposomes show a large polydispersity index (PDI) and inconsistent particle size between batches. What could be the cause and how can I fix it?
-
Answer: Inconsistent particle size and a high PDI can stem from several factors during formulation. Here are some common causes and troubleshooting steps:
-
Inadequate Homogenization: Ensure that the energy input during homogenization (e.g., sonication or high-pressure homogenization) is consistent in terms of time and power for all batches. Calibrate your equipment regularly.
-
Suboptimal Lipid/Polymer Concentration: The concentration of lipids or polymers used to form the nanoparticles is critical. Very high or very low concentrations can lead to aggregation or instability. Experiment with a range of concentrations to find the optimal ratio of drug to carrier.
-
Solvent Injection Rate: In methods like nanoprecipitation or ethanol injection, the rate at which the organic phase is added to the aqueous phase significantly impacts particle size. A slow, controlled injection rate generally yields smaller, more uniform particles.[1]
-
Temperature Control: Temperature can affect lipid fluidity and polymer solubility. Maintain a consistent temperature throughout the formulation process. For lipid-based nanoparticles, working above the lipid's phase transition temperature is crucial.
-
Issue 2: Low Encapsulation Efficiency (%EE) of this compound
-
Question: I am struggling to achieve a high encapsulation efficiency for this compound in my liposomes/nanoparticles. What are the potential reasons and solutions?
-
Answer: Low encapsulation efficiency is a common challenge, particularly with water-soluble drugs like this compound. Consider the following:
-
Drug-to-Lipid/Polymer Ratio: An excess of the drug relative to the encapsulating material can lead to saturation of the carrier and subsequent low EE%. Systematically vary the drug-to-lipid/polymer ratio to identify the optimal loading capacity.[2]
-
pH of the Aqueous Phase: The solubility and charge of this compound can be influenced by pH. Since it is a salt of a weak acid, adjusting the pH of the aqueous phase can influence its partitioning into the delivery system. Experiment with different buffer pH values during formulation.
-
Formulation Method: The choice of formulation method plays a significant role. For liposomes, methods like reverse-phase evaporation or dehydration-rehydration may yield higher EE% for hydrophilic drugs compared to simple thin-film hydration. For solid lipid nanoparticles, double emulsion techniques can be more effective.[3]
-
Purification Method: During the removal of unencapsulated drug (e.g., via dialysis or ultracentrifugation), some encapsulated drug may leak out. Optimize the purification process by minimizing the duration or using a method with a faster separation time.
-
Issue 3: Instability of the Formulation During Storage
-
Question: My this compound liposomes are aggregating and showing drug leakage after a short period of storage. How can I improve their stability?
-
Answer: Liposome and nanoparticle stability is crucial for their clinical translation. Here are some strategies to enhance storage stability:
-
Inclusion of Cholesterol: For liposomal formulations, incorporating cholesterol into the lipid bilayer can increase its rigidity and reduce drug leakage.[1]
-
Surface Modification (PEGylation): The addition of polyethylene glycol (PEG) to the surface of nanoparticles (PEGylation) can provide steric hindrance, preventing aggregation and reducing clearance by the reticuloendothelial system.[4]
-
Lyophilization (Freeze-Drying): Converting the aqueous nano-suspension into a dry powder through lyophilization can significantly enhance long-term stability.[5][6][7][8] It is crucial to use cryoprotectants (e.g., trehalose, sucrose) to prevent vesicle fusion during the freezing and drying process.[6][9]
-
Storage Conditions: Store formulations at appropriate temperatures (typically 4°C for aqueous suspensions) and protect them from light, especially if any components are light-sensitive.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to extend the half-life of this compound.
1. Why is it necessary to extend the half-life of this compound?
This compound, when administered intravenously in its free form, suffers from a short biological half-life, low bioavailability, and can cause irritation at the injection site.[1][2][5] Extending its half-life through advanced drug delivery systems can lead to:
-
Reduced dosing frequency, improving patient compliance.[10]
-
Maintained therapeutic concentrations for a longer duration, potentially enhancing efficacy.
-
Reduced side effects like venous irritation by encapsulating the drug.[2][5]
2. What are the most promising strategies to extend the half-life of this compound?
The most explored and promising strategies involve encapsulating this compound into nanocarriers:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core.[2][5] Liposomal formulations have been shown to provide a slow-release effect.[5]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate drugs and offer controlled release.[11][12] SLNs are known for their stability and ability to be produced on a large scale.
-
Hydrogels: For topical or localized delivery, incorporating this compound into hydrogels can provide sustained release at the site of administration.[13][14]
3. What is a typical in vivo half-life for free aescin, and what improvements have been observed with nanoformulations?
Free escin has a reported plasma half-life of approximately 6-8 hours.[15][16] While specific half-life extension data for this compound nanoformulations are not always explicitly stated in terms of hours, studies have demonstrated significant improvements in pharmacokinetic profiles. For instance, liposomal formulations of other drugs have shown dramatically prolonged half-lives, with some increasing from a few hours to over 50 hours.[17][18] The goal of nanoformulation is to achieve a similar extension for this compound, leading to a more favorable therapeutic window.
4. How does PEGylation help in extending the half-life of nanoformulations?
PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles.[19] This creates a hydrophilic and neutral shell around the carrier, which provides several advantages:
-
Steric Hindrance: The PEG layer prevents the nanoparticles from aggregating.[4]
-
Reduced Opsonization: It masks the nanoparticles from opsonins (blood proteins), which mark foreign particles for uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4]
-
Prolonged Circulation: By avoiding rapid clearance by the MPS, PEGylated nanoparticles remain in circulation for a longer period, increasing their chance of reaching the target tissue.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes (SA-Lip-I) | 117.33 ± 0.95 | 0.140 ± 0.017 | -30.34 ± 0.23 | >95 | [2][5] |
| Solid Lipid Nanoparticles | 142.32 ± 0.17 | Not Reported | +1.60 ± 0.32 | 73.93 ± 4.65 | [11][12] |
| Solid Lipid Nanoparticles (with double emulsification) | 109.4 | Not Reported | Not Reported | 86.6 | [3] |
Table 2: In Vitro Drug Release Profile of this compound Formulations
| Formulation | Time (hours) | Cumulative Release (%) | Release Medium | Reference |
| Free this compound (SA-I) | 6 | >95 | PBS (pH 7.4) | [5] |
| Liposomes (SA-Lip-I) | 12 | 83.34 | PBS (pH 7.4) | [5] |
| Paclitaxel-Aescinate Nanoparticles | 72 | 57.9 | Not Specified | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes (Ethanol Injection Method)
This protocol is based on the methodology described by Huang et al. (2022).[2][5]
-
Preparation of Lipid Phase: Dissolve an appropriate amount of phospholipids (e.g., soy lecithin) and cholesterol in absolute ethanol.
-
Preparation of Aqueous Phase: Dissolve this compound in distilled water or a suitable buffer.
-
Liposome Formation: Heat both the lipid and aqueous phases to a temperature above the phase transition temperature of the lipids (e.g., 60°C). Inject the lipid phase slowly into the aqueous phase under constant stirring.
-
Homogenization: To reduce the particle size and achieve a uniform distribution, sonicate the resulting liposome suspension using a probe sonicator or homogenize it using a high-pressure homogenizer.
-
Purification: Remove the unencapsulated this compound by dialysis against a fresh buffer or by ultracentrifugation.
-
Lyophilization (Optional): For long-term storage, the liposomal suspension can be mixed with a cryoprotectant (e.g., 10% w/v trehalose) and freeze-dried.
Protocol 2: Characterization of this compound Nanoformulations
-
Particle Size and Zeta Potential: Dilute the nanoformulation with deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency (%EE):
-
Separate the unencapsulated drug from the nanoformulation using methods like ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[11]
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release:
-
Place a known amount of the nanoformulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.[21]
-
At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the samples using HPLC.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoformulations.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Processing Techniques for the Improvement of Liposome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Post-Processing Techniques for the Improvement of Liposome Stability | MDPI [mdpi.com]
- 9. Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Innovative Half-life Extension and Sustained-release Drug Delivery Systems - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 11. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Supramolecular Hydrogel Enhanced Transdermal Delivery of this compound to Modulate M1 Macrophage Polarization Against Lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposomal and nonliposomal drug pharmacokinetics after administration of liposome-encapsulated vincristine and their contribution to drug tissue distribution properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Synergistic Combination of this compound-Stabilized, Polymer-Free, Twin-Like Nanoparticles to Reverse Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Mitigating venous irritation associated with Sodium aescinate injection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving sodium aescinate injection, with a focus on mitigating venous irritation.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems that may arise during the preparation and administration of this compound formulations.
High Incidence of Venous Irritation or Phlebitis in Animal Models
Problem: You are observing a high rate of redness, swelling, or thrombosis at the injection site in your animal models (e.g., rabbits, rats) following intravenous administration of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Drug Concentration | - Review the literature for recommended concentration ranges for your specific animal model. - Consider performing a dose-response study to determine the maximum tolerated concentration. - Action: Dilute the this compound solution to the lowest effective concentration. |
| Rapid Infusion Rate | - A rapid infusion rate can increase mechanical stress on the vein and concentrate the drug at the endothelial surface. - Action: Slow down the rate of infusion. For continuous infusion, use a calibrated syringe pump for precise control. |
| Inappropriate Vehicle/Formulation | - The inherent properties of this compound can contribute to irritation.[1][2][3][4] - Action 1 (Formulation Modification): Consider encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) to reduce direct contact with the vascular endothelium.[1] - Action 2 (Vehicle Optimization): Ensure the pH and osmolality of the final solution are as close to physiological levels as possible. |
| Mechanical Trauma during Injection | - Improper needle insertion or movement can damage the vein, exacerbating chemical irritation. - Action: Use an appropriate needle gauge for the vessel size. Ensure proper restraint of the animal to minimize movement during injection. |
Inconsistent Results in In Vitro Endothelial Cell Viability/Toxicity Assays
Problem: You are observing high variability in your in vitro assays designed to assess endothelial cell damage from this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Monolayer Inconsistency | - A non-confluent or unhealthy endothelial cell monolayer will lead to unreliable permeability and toxicity results. - Action 1: Ensure a confluent monolayer has formed before adding the drug. This can be verified by microscopy or by measuring transendothelial electrical resistance (TEER).[5][6] - Action 2: Do not use cells of a high passage number, as their characteristics may have changed. |
| Assay Endpoint Not Sensitive Enough | - Standard cytotoxicity assays (e.g., MTT, LDH) may not be sensitive enough to detect subtle endothelial damage. - Action: Consider using more specific functional assays, such as measuring changes in transendothelial electrical resistance (TEER) or the flux of fluorescently labeled dextran across the monolayer to assess barrier integrity.[6][7][8] |
| Drug-Assay Interference | - The chemical nature of this compound or formulation components might interfere with the assay reagents. - Action: Run appropriate controls, including the vehicle and formulation components without the drug, to check for interference with the assay. |
Challenges in Preparing Liposomal or Solid Lipid Nanoparticle Formulations
Problem: You are facing difficulties with low encapsulation efficiency, inconsistent particle size, or instability of your this compound-loaded liposomes or SLNs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters | - The lipid composition, drug-to-lipid ratio, and choice of excipients are critical for successful encapsulation. - Action: Optimize the formulation by systematically varying these parameters. Refer to established protocols for guidance.[1] |
| Inefficient Preparation Method | - The method of preparation (e.g., thin-film hydration, ethanol injection, high-pressure homogenization) significantly impacts the final product characteristics.[1] - Action: Ensure the chosen method is suitable for this compound and that all steps are performed correctly. For example, in the thin-film hydration method, ensure the complete removal of the organic solvent and proper hydration above the lipid transition temperature. |
| Instability During Storage | - Liposomes and SLNs can be prone to aggregation, fusion, or drug leakage over time. - Action 1: Store the formulations at the recommended temperature (usually 4°C). - Action 2: For long-term storage, consider lyophilization with a suitable cryoprotectant.[1] - Action 3: Characterize the stability of your formulation over time by monitoring particle size, polydispersity index (PDI), and drug leakage. |
Section 2: Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the primary mechanism by which this compound causes venous irritation? A1: this compound can cause venous irritation through a combination of factors, including its direct effects on the vascular endothelial cells, leading to an inflammatory response.[1][2][3] Studies suggest that it can induce the production of pro-inflammatory mediators, and its administration can lead to pain and swelling at the injection site.[3][9]
-
Q2: What are the key benefits of using liposomal or solid lipid nanoparticle (SLN) formulations of this compound? A2: Encapsulating this compound in liposomes or SLNs can significantly reduce its venous irritancy by minimizing direct contact between the drug and the endothelial lining of the blood vessels.[1] These formulations have been shown to have milder venous irritation in preclinical models compared to the conventional injection.[1] Additionally, these formulations may offer improved stability and controlled release of the drug.
-
Q3: What are the recommended diluents and infusion rates for this compound injection in a research setting? A3: While specific protocols may vary, it is generally recommended to dilute this compound in a larger volume of a compatible intravenous fluid, such as 0.9% sodium chloride or 5% dextrose solution, to reduce its concentration. The infusion should be administered slowly to minimize local irritation.
Experimental Design and Models
-
Q4: What is a suitable in vivo model for evaluating the venous irritation of different this compound formulations? A4: The rabbit ear vein model is a widely used and accepted in vivo model for assessing venous irritation of parenteral drugs.[1][3][10] This model allows for both macroscopic observation of the injection site for signs of inflammation and microscopic histopathological analysis of the vein to assess endothelial damage, inflammation, and thrombus formation.[1]
-
Q5: What in vitro assays are recommended for screening this compound formulations for their potential to cause endothelial damage? A5: A tiered approach is often effective. Initial screening can be done using cytotoxicity assays on endothelial cell lines (e.g., HUVECs). For more detailed functional assessment, assays that measure the integrity of the endothelial monolayer are recommended. These include:
-
Transendothelial Electrical Resistance (TEER): Measures the electrical resistance across the cell monolayer, which decreases with increased permeability.[5][6][8]
-
Paracellular Permeability Assays: Involve measuring the passage of fluorescently labeled macromolecules (e.g., FITC-dextran) across the endothelial monolayer.[7]
-
Mechanism of Action
-
Q6: How does this compound exert its anti-inflammatory effects, and how might this relate to venous irritation? A6: this compound has anti-inflammatory properties, which are partly attributed to its ability to inhibit the activation of the NF-κB signaling pathway.[2][11][12] The NF-κB pathway is a key regulator of the expression of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting this pathway, this compound can reduce the inflammatory response. However, the initial direct contact of the drug with the endothelium can still trigger an irritant response.
Section 3: Quantitative Data Presentation
Table 1: Comparison of In Vivo Venous Irritation of Conventional vs. Liposomal this compound in Rabbits
| Formulation | Macroscopic Observations at Injection Site | Histopathological Findings in Vein |
| Conventional this compound Injection | Obvious vascular swelling and red blood cell infiltration. | Significant inflammatory cell infiltration, vascular wall thickening, and thrombus formation. |
| Liposomal this compound Injection | No significant swelling, hyperemia, redness, or ulceration. | Intact vascular endothelial cell structure; no swelling, degeneration, necrosis, or hyperplasia; no inflammatory changes in the vessel wall or surrounding tissues. |
| Normal Saline (Control) | No significant swelling, hyperemia, redness, or ulceration. | Intact vascular endothelial cell structure; no significant lesions observed. |
Data summarized from a preclinical study in New Zealand white rabbits receiving daily intravenous injections for three consecutive days.[1]
Table 2: Physical Characteristics of Liposomal and Solid Lipid Nanoparticle (SLN) Formulations of this compound
| Parameter | Liposomal this compound | Solid Lipid Nanoparticle (SLN) this compound |
| Mean Particle Size (nm) | 117.33 ± 0.95 | 142.32 ± 0.17 |
| Polydispersity Index (PDI) | 0.140 ± 0.017 | Not explicitly stated, but described as having a uniform particle size. |
| Zeta Potential (mV) | -30.34 ± 0.23 | +1.60 ± 0.32 |
| Encapsulation Efficiency (%) | > 98% (initially) | 73.93 ± 4.65 |
| Drug Loading (%) | Not explicitly stated | 13.41 ± 1.25 |
Data compiled from separate studies on the development of novel this compound formulations.[1][13]
Section 4: Experimental Protocols
Rabbit Ear Vein Irritation Model
Objective: To evaluate the in vivo venous irritation potential of a this compound formulation.
Materials:
-
New Zealand white rabbits (1.8-2.0 kg)
-
Test formulation of this compound
-
Control solutions (e.g., normal saline, vehicle)
-
Syringes and infusion needles (appropriate gauge)
-
Animal restraints
-
Materials for histopathology (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Acclimatize the rabbits to the laboratory conditions.
-
Divide the animals into experimental and control groups (n ≥ 3 per group).
-
On the day of the experiment, gently restrain the rabbit.
-
Administer a single intravenous injection of the test or control solution into the marginal ear vein at a controlled rate (e.g., 1 mL/min).[1]
-
Observe the injection site macroscopically for signs of erythema, edema, and thrombosis at regular intervals (e.g., 1, 24, 48, and 72 hours post-injection).
-
At the end of the observation period, euthanize the animals.
-
Excise the treated portion of the ear vein and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for histopathological examination: embed in paraffin, section, and stain with hematoxylin and eosin.
-
Examine the sections microscopically for evidence of endothelial damage, inflammation, thrombosis, and perivascular changes.
In Vitro Endothelial Barrier Integrity Assay (Transwell Permeability)
Objective: To assess the effect of a this compound formulation on the integrity of an endothelial cell monolayer.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
FITC-labeled dextran (e.g., 70 kDa)
-
Fluorescence plate reader
-
Test formulation of this compound
-
Control solutions
Procedure:
-
Seed HUVECs onto the Transwell inserts at a density that will allow for the formation of a confluent monolayer within a few days.
-
Culture the cells until a confluent monolayer is formed. Confluency can be confirmed by microscopy and/or by measuring the transendothelial electrical resistance (TEER).
-
Once a stable monolayer is formed, replace the medium in the upper (apical) chamber with medium containing the test formulation of this compound or control solutions.
-
Incubate for the desired exposure time (e.g., 4, 12, or 24 hours).
-
After the incubation period, add FITC-dextran to the upper chamber.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower (basolateral) chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber compared to the control indicates a disruption of the endothelial barrier integrity.
Section 5: Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in modulating the NF-κB inflammatory pathway.
Experimental Workflow
Caption: Workflow for mitigating venous irritation of this compound injection.
References
- 1. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 3. Comparison of in vitro and in vivo models to assess venous irritation of parenteral antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its bioactive components induce degranulation via oxidative stress in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro model for endothelial permeability: assessment of monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. [Irritability study of paclitaxel in rabbit ear vein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Aescinate in Neuroprotective Research
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of Sodium Aescinate (SA) in neuroprotective studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of key quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of neuroprotection?
A1: this compound is a triterpenoid saponin extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum)[1][2]. Its neuroprotective effects are primarily attributed to its potent anti-inflammatory, anti-edema, and anti-oxidative properties[2]. Mechanistically, SA has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system[3][4]. This is achieved by modulating key signaling pathways, including the inhibition of the pro-inflammatory NF-κB and JNK/p38 MAPK pathways and the activation of the anti-oxidative Nrf2-ARE pathway[3][5][6].
Q2: In which preclinical models has this compound demonstrated neuroprotective efficacy?
A2: SA has shown significant neuroprotective effects in a variety of preclinical models of neurological injury. These include:
-
Traumatic Brain Injury (TBI): SA reduces cerebral edema, lesion volume, oxidative stress, and neuronal apoptosis, leading to improved neurological function[3][5].
-
Spinal Cord Injury (SCI): It improves locomotor outcomes by decreasing the immune response, oxidative stress, and neuronal loss[2].
-
Ischemic Stroke (MCAO models): SA protects against ischemia-reperfusion injury by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Caspase-3[7].
-
Neuropathic Pain: It can alleviate pain by suppressing microglial activation and neuroinflammation in the spinal cord[6].
-
In Vitro Ischemia (OGD/R): SA protects neurons from cell death induced by oxygen-glucose deprivation and reperfusion[8].
Q3: What are the recommended starting dosages for in vivo and in vitro experiments?
A3: Dosages are highly dependent on the model, species, and route of administration. Based on published studies, a general starting point would be 1.0 mg/kg for intravenous administration in rodents and 5-10 µM for in vitro cell culture experiments. However, it is critical to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Refer to the data tables below for more detailed dosage information from various studies.
Quantitative Data Summary: In Vivo Studies
The following table summarizes effective dosages and outcomes of this compound in various in vivo neuroprotection models.
| Model | Species | Route of Administration | Dosage Regimen | Key Quantitative Outcomes | Reference |
| Traumatic Brain Injury (TBI) | Mouse | Intraperitoneal (i.p.) | 1 mg/kg daily for 7 days | Significantly improved Neurologic Severity Score (NSS); Reduced brain water content and lesion volume. | [3][5] |
| Spinal Cord Injury (SCI) | Rat | Intravenous (i.v.) | 1.0 mg/kg, 30 min post-injury, then daily for 7 days | Improved Basso-Beattie-Bresnahan (BBB) scale scores; Markedly decreased neuronal loss and apoptosis. | [2] |
| Neuropathic Pain (CCI) | Mouse | Intrathecal | 40 µg/L daily for 5 days | Prominently increased paw withdrawal threshold (PWT); Blocked upregulation of p-JNK and p-p38 proteins. | [6] |
| Ischemia-Reperfusion (MCAO) | Rat | Not Specified | Not Specified | Significantly increased Bcl-2 protein expression; Significantly reduced number of apoptotic cells (TUNEL staining). | [7] |
| Inflammation (Paw Edema) | Rat | Intravenous (i.v.) | 1.8 mg/kg | 50.16% swelling inhibition rate at 4 hours. | [9] |
Quantitative Data Summary: In Vitro Studies
This table summarizes effective concentrations of this compound in in vitro neuroprotection models.
| Model | Cell Type | Concentration Range | Key Quantitative Outcomes | Reference |
| Neuroinflammation (LPS-induced) | BV2 Microglia | 5 µM | Inhibited LPS-induced production of NO and ROS; Reduced expression of iNOS and COX-2 proteins. | [3] |
| Ischemia-Reperfusion (OGD/R) | Primary Neurons | 25-100 µg/mL | Dose-dependently reduced LDH release; 50 µg/mL showed optimal protection with low cytotoxicity. | [8] |
| Neuroinflammation (LPS-induced) | Primary Microglia | 5 µM | Inhibited LPS-induced phosphorylation of p65 (NF-κB subunit). | [3] |
Troubleshooting Guide
Problem: My this compound solution is cloudy or forms a precipitate in cell culture media.
-
Possible Cause: this compound, like other saponins, can have limited solubility in physiological buffers, especially at high concentrations. It may also interact with components in serum-containing media.
-
Solutions:
-
Prepare a Fresh Stock Solution: Prepare a high-concentration stock solution in DMSO or sterile water (H₂O)[10]. Note that ultrasonic assistance may be required to achieve full dissolution[10]. Store the stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Dilute Immediately Before Use: Dilute the stock solution directly into your pre-warmed cell culture media to the final working concentration immediately before adding it to the cells.
-
Test in Serum-Free Media: If precipitation persists, perform a preliminary test in serum-free media to see if serum components are the cause.
-
Consider Liposomal Formulation: For in vivo studies, if solubility and stability are major concerns, a liposomal formulation can improve stability and bioavailability[9].
-
Problem: I am observing high variability in my animal behavioral outcomes.
-
Possible Cause: Variability can stem from the injury model itself, the timing of drug administration, or animal-to-animal differences.
-
Solutions:
-
Refine Injury Model: Ensure your surgical or injury-inducing procedure is highly consistent. For TBI models, precisely control the impact depth, velocity, and location[11]. For SCI models, ensure the contusion force is identical for all animals.
-
Standardize Administration Time: The therapeutic window for neuroprotective agents is often narrow. Administer this compound at a precise time point post-injury for all animals in a cohort (e.g., 30 minutes post-injury)[2].
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Blinded Assessment: The researcher assessing the behavioral outcomes should be blinded to the treatment groups to prevent unconscious bias.
-
Problem: What are the potential side effects or signs of toxicity I should monitor for?
-
Possible Cause: While generally considered safe in clinical applications, high doses or certain administration routes can cause adverse effects[12][13].
-
Solutions:
-
Monitor for Irritation: Intravenous injection can cause irritation or phlebitis at the injection site[9]. Observe animals for signs of pain, redness, or swelling around the injection area.
-
Observe for Systemic Effects: In preclinical studies, monitor for general signs of distress such as lethargy, weight loss, or changes in grooming behavior. High doses have been associated with gastrointestinal discomfort, and in rare cases, potential liver or kidney stress[12][14].
-
Perform a Dose-Response Toxicity Study: Before beginning efficacy studies, it is advisable to perform a preliminary study with escalating doses to identify the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Detailed Experimental Protocols
Protocol 1: Traumatic Brain Injury (TBI) Mouse Model (Weight-Drop Method)
This protocol is adapted from methods described in neurotrauma research[3][11].
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., 50 mg/kg pentobarbital sodium, i.p.)[3]. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the mouse in a stereotaxic frame. Shave the scalp and disinfect the area with 70% ethanol and povidone-iodine. Make a midline scalp incision to expose the skull.
-
Injury Induction: Identify the target area (e.g., 2 mm lateral to the sagittal suture, midway between bregma and lambda). A free-falling weight (e.g., 20-50 g) is dropped from a specified height (e.g., 80 cm) through a guide tube onto the intact skull at the target location. Note: The weight and height must be optimized to produce a consistent and desired level of injury.
-
Drug Administration: At a predetermined time post-injury (e.g., 30 minutes), administer this compound (e.g., 1 mg/kg, i.p.) or vehicle control.
-
Post-Injury Care: Suture the scalp incision. Place the animal on a heating pad to maintain body temperature (37°C) until it recovers from anesthesia. Provide soft food and easy access to water. Monitor the animal daily for neurological deficits and overall health.
-
Outcome Assessment: Evaluate neurological function using a standardized scale (e.g., Neurological Severity Score, NSS) at various time points (e.g., 1, 3, 7 days post-TBI)[5][11]. At the study endpoint, euthanize the animals and collect brain tissue for histological (e.g., Nissl, TUNEL staining) and biochemical (e.g., Western blot, ELISA) analysis[5].
Protocol 2: In Vitro Ischemia Model (Oxygen-Glucose Deprivation/Reperfusion)
This protocol is designed for primary cortical neuron cultures and is based on established OGD/R methods[8][15].
-
Cell Culture: Culture primary cortical neurons on poly-L-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX until mature (e.g., 7-10 days in vitro).
-
Oxygen-Glucose Deprivation (OGD):
-
Prepare a deoxygenated, glucose-free balanced salt solution (BSS) by bubbling it with 95% N₂ / 5% CO₂ for at least 30 minutes[15][16].
-
Wash the neuron cultures twice with the OGD solution.
-
Place the cultures in the OGD solution inside a hypoxic chamber (e.g., <0.2% O₂, 5% CO₂, 37°C) for a specified duration (e.g., 60-90 minutes)[16][17].
-
-
Reperfusion and Treatment:
-
Remove the plates from the chamber. Replace the OGD solution with the original, pre-warmed culture medium (containing glucose and supplements).
-
Add this compound at the desired final concentrations (e.g., 5, 10, 25, 50 µg/mL) or vehicle control to the medium.
-
-
Incubation: Return the cultures to a standard normoxic incubator (95% air, 5% CO₂, 37°C) for a reperfusion period (e.g., 24 hours).
-
Outcome Assessment: Evaluate cell viability and death using assays such as:
-
LDH Release Assay: Measure lactate dehydrogenase in the culture supernatant to quantify cell membrane damage[8].
-
MTT Assay: Assess mitochondrial activity and cell viability.
-
Immunocytochemistry: Stain for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved Caspase-3).
-
Visualizations: Signaling Pathways and Workflows
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits neuroinflammation by blocking the NF-κB signaling pathway.
Experimental Workflow for In Vivo TBI Study
Caption: Workflow for evaluating this compound's efficacy in a mouse model of TBI.
References
- 1. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 2. Aescin reduces oxidative stress and provides neuroprotection in experimental traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound provides neuroprotection in experimental traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates chronic neuropathic pain in male mice via suppressing JNK/p38-mediated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of this compound on bcl-2 and caspase-3 expression and apoptosis after focal cerebral ischemia reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Aescin Protects Neuron from Ischemia-Reperfusion Injury via Regulating the PRAS40/mTOR Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 9. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. An experimental protocol for mimicking pathomechanisms of traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. This compound and its bioactive components induce degranulation via oxidative stress in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-cep.org [e-cep.org]
- 17. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent in vivo results with Sodium aescinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in in vivo results with Sodium aescinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability or a lack of efficacy in my in vivo experiments with this compound?
Inconsistent results with this compound can stem from several factors related to its physicochemical properties, formulation, and the experimental setup. Key areas to investigate include:
-
Route of Administration: The bioavailability of this compound is highly dependent on the administration route. Oral administration is known for poor absorption and low bioavailability, which can lead to variable and weaker effects compared to intravenous (IV) injection.[1][2][3] IV administration provides rapid action but can cause irritation at the injection site, potentially affecting local tissue and introducing variability.[1][2][3]
-
Formulation and Stability: this compound is prone to stability issues, especially in solution.[1][4] Improperly prepared or stored solutions can lead to degradation of the active compound. The formulation significantly impacts its efficacy. Standard aqueous solutions may have limitations, while newer formulations like liposomes and solid lipid nanoparticles (SLNs) have been shown to improve stability, bioavailability, and therapeutic effects.[1][2][3][5][6]
-
Dosage: A clear dose-dependent effect has been observed in several studies.[1][7] Sub-optimal or inconsistent dosing will lead to variable results. It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and disease state.
-
Animal Model: The choice of animal model and the specific strain can influence the outcomes. Different species and strains can have variations in metabolic pathways and physiological responses to this compound.
Q2: What is the recommended route of administration for consistent results?
For the most consistent and potent effects, intravenous (IV) or intraperitoneal (IP) injection is often preferred in preclinical studies due to higher bioavailability compared to oral administration.[1][7] However, IV injection of this compound can cause irritation and phlebitis.[2][3] To mitigate this, consider the following:
-
Slower infusion rate: Administer the solution slowly to minimize vascular irritation.
-
Use of a thicker vein: This can help reduce the risk of local inflammation at the injection site.[2]
-
Advanced Formulations: Liposomal or nanoparticle formulations can reduce the irritant effects of this compound and improve its safety profile for IV administration.[1][3][6]
If oral administration is necessary for your experimental design, be aware of the inherently lower and more variable bioavailability.[8][9][10] Utilizing formulations designed to enhance oral absorption, such as solid lipid nanoparticles, may improve consistency.[2]
Q3: How can I improve the stability and solubility of my this compound formulation?
This compound's stability in solution can be a critical factor. Here are some troubleshooting tips:
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation.
-
Proper Storage: If storage is necessary, store solutions at low temperatures (e.g., 4°C) and protect them from light. Studies have shown that the mixture of this compound with other drugs is more stable at 4°C compared to 37°C.[4]
-
pH of the Solution: The pH of the vehicle can influence the stability and solubility of this compound. Ensure the pH is within a stable range for the compound.
-
Use of Advanced Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can significantly improve its stability and prevent degradation.[1][3][5][6] These formulations also protect the compound from enzymatic degradation in vivo.
Q4: What are the known mechanisms of action for this compound that I should be assessing?
This compound exerts its effects through multiple pathways, primarily by reducing inflammation and edema. Key signaling pathways to investigate include:
-
NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB signaling pathway.[11][12][13][14] This leads to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[11][12]
-
PI3K/Akt/FOXO1 Pathway: Recent studies have indicated that this compound can promote apoptosis of activated pancreatic stellate cells and alleviate fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathway.[15]
-
Nrf2-ARE Pathway: In the context of neuroprotection, this compound has been found to activate the Nrf2-antioxidant response element (ARE) pathway, which helps in combating oxidative stress.[16]
Measuring markers within these pathways can provide a more mechanistic understanding of your in vivo results.
Data Summary Tables
Table 1: In Vivo Dosage of this compound in Different Animal Models
| Animal Model | Disease/Condition | Route of Administration | Dosage Range | Reference |
| Mouse | Traumatic Brain Injury | Intraperitoneal (IP) | 1 mg/kg | [11][17] |
| Mouse | Hepatocellular Carcinoma | Intraperitoneal (IP) | 1.4 - 2.8 mg/kg | [7][18] |
| Mouse | Chronic Pancreatitis | Intraperitoneal (IP) | 2 mg/kg | [15] |
| Mouse | Neuropathic Pain | Intrathecal | 40 µg/L | [19] |
| Rat | Carrageenan-induced Paw Edema | Intravenous (IV) | 1.8 - 7.2 mg/kg (liposomal) | [1] |
Table 2: Effects of this compound Formulation on In Vivo Efficacy
| Formulation | Animal Model | Key Findings | Reference |
| Liposome | Rat (Carrageenan-induced paw edema) | Liposomal formulation showed significantly higher inhibition of edema compared to standard this compound injection. It also reduced venous irritation. | [1][3][6] |
| Solid Lipid Nanoparticles (SLN) | Mouse (Xylene-induced ear swelling) | SLN formulation demonstrated a more significant anti-inflammatory effect compared to the standard injection. | [2] |
| Standard Injection | Rabbit (IV irritation model) | Standard IV injection can cause pain and phlebitis at the injection site. | [1][2][3] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.
Materials:
-
This compound (or formulated this compound)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Plethysmometer
-
Male Wistar rats (180-220 g)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control - e.g., Indomethacin 5 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound or the vehicle intraperitoneally or intravenously 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 2: Traumatic Brain Injury (TBI) Model in Mice
This protocol describes a controlled cortical impact (CCI) model of TBI.
Materials:
-
This compound
-
Anesthetic (e.g., pentobarbital sodium)
-
Stereotaxic frame
-
Cortical impactor device
-
Surgical instruments
-
Bone wax
-
Sutures
Procedure:
-
Anesthesia: Anesthetize the mouse (e.g., with 50 mg/kg pentobarbital sodium, IP).
-
Surgical Preparation: Shave the scalp and secure the mouse in a stereotaxic frame. Make a midline incision to expose the skull.
-
Craniotomy: Perform a craniotomy (e.g., 4 mm diameter) over the desired cortical region (e.g., parietal cortex) using a dental drill, keeping the dura mater intact.
-
Induction of TBI: Position the impactor tip perpendicular to the cortical surface and induce the injury with defined parameters (e.g., velocity, depth, and duration).
-
Closure: After the impact, control any bleeding with bone wax and suture the scalp incision.
-
Compound Administration: Administer this compound (e.g., 1 mg/kg, IP) or vehicle at a predetermined time point post-injury (e.g., 30 minutes) and continue for the desired duration (e.g., once daily for 7 days).[12][17]
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
Outcome Assessment: Evaluate neurological deficits, brain edema, lesion volume, and molecular markers at the end of the study.
Signaling Pathway and Workflow Diagrams
References
- 1. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid lipid nanoparticles as an effective this compound delivery system: formulation and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability of escin after administration of two oral formulations containing aesculus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 12. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound provides neuroprotection in experimental traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of in vivo antioxidant and immunity enhancing activities of this compound injection liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Development of Sodium aescinate-loaded liposomes for improved delivery
Welcome to the technical support center for the development and application of sodium aescinate-loaded liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the formulation, characterization, and in vitro evaluation of this compound-loaded liposomes.
Formulation & Encapsulation
-
Q1: My encapsulation efficiency (EE%) for this compound, a water-soluble drug, is consistently low. What are the likely causes and solutions?
-
A1: Low EE% is a common challenge for hydrophilic drugs.[1][2] Potential causes include drug leakage from the liposomes into the external aqueous phase.[1][2]
-
Troubleshooting Steps:
-
Optimize Lipid Composition: Increase the rigidity of the lipid bilayer to minimize leakage. Incorporating cholesterol is known to increase membrane rigidity.[2]
-
Refine Preparation Method: The ethanol injection method is reported to yield high EE% for this compound.[1][2] Ensure the organic phase is added slowly to the aqueous phase under consistent magnetic stirring to allow for proper vesicle formation.[1]
-
Adjust Drug-to-Lipid Ratio: Experiment with different ratios of this compound to the total lipid content. An optimal ratio can significantly improve encapsulation.[2]
-
Control pH: Ensure the pH of the aqueous phase is suitable for dissolving this compound during preparation.[1]
-
-
-
-
Q2: I'm observing aggregation and flocculation in my liposome suspension after preparation. How can I improve the stability?
-
A2: Aggregation can be caused by suboptimal surface charge or issues with the formulation process.[2]
-
Troubleshooting Steps:
-
Assess Zeta Potential: A sufficiently high absolute zeta potential (typically > ±20 mV) indicates good colloidal stability due to electrostatic repulsion.[3] If the zeta potential is low, consider incorporating charged lipids into your formulation.
-
Homogenize the Suspension: Use extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain a more uniform and smaller particle size distribution, which can improve stability.[1]
-
Lyophilization: For long-term storage, lyophilization with a suitable cryoprotectant (e.g., sucrose solution) can prevent aggregation and maintain vesicle integrity.[1]
-
-
-
Characterization
-
Q3: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What does this mean and how can I fix it?
-
A3: A high PDI (> 0.3) indicates a broad particle size distribution, meaning your liposomes are not uniform in size.
-
Troubleshooting Steps:
-
Extrusion: This is the most effective method to reduce PDI. Passing the liposome suspension through a membrane with a specific pore size will produce vesicles with a much narrower size distribution.[1]
-
Sonication: While effective for creating small unilamellar vesicles (SUVs), sonication can sometimes lead to lipid degradation or metal contamination from the probe. Use a bath sonicator or ensure the probe is properly cleaned.
-
Review Preparation Technique: Inconsistent stirring speed, temperature, or rate of organic phase injection during preparation can lead to a heterogeneous population of liposomes.[1]
-
-
-
-
Q4: The results for my encapsulation efficiency determination are not reproducible. What could be wrong with my separation method?
-
A4: Incomplete separation of free drug from the liposomes is a common source of error.
-
Troubleshooting Steps:
-
Optimize Ultracentrifugation: Ensure the centrifugation speed and time are sufficient to pellet the liposomes completely.[2][4] After centrifugation, carefully remove the supernatant without disturbing the pellet.
-
Validate Size Exclusion Chromatography: If using a Sephadex column, ensure the column is properly packed and equilibrated. Calibrate the column to determine the elution volumes for the liposomes and the free drug.
-
Consider Ultrafiltration: Centrifugal filter devices with a molecular weight cut-off (MWCO) that retains the liposomes while allowing the free drug to pass through can be an effective and reproducible separation method.[2]
-
-
-
In Vitro Studies
-
Q5: My in vitro drug release profile shows a very rapid "burst release" of this compound. How can I achieve a more sustained release?
-
A5: A significant burst release often indicates a large amount of drug adsorbed to the liposome surface or rapid leakage.
-
Troubleshooting Steps:
-
Improve Purification: Ensure all non-encapsulated drug is removed after formulation. An extra washing step after the initial separation may be necessary.
-
Modify Lipid Bilayer: As with improving EE%, increasing the cholesterol content can make the bilayer more rigid and slow down the drug release rate.[2]
-
Incorporate PEG: Adding DSPE-PEG2000 to the formulation can create a hydrophilic corona on the liposome surface, which can help to control the release kinetics.[1]
-
-
-
-
Q6: I am performing an MTT assay to assess cytotoxicity, but I'm getting inconsistent or unexpected results with my blank liposomes. Why?
-
A6: Lipid vesicles themselves can sometimes interfere with the MTT assay.[5]
-
Troubleshooting Steps:
-
Include Proper Controls: Always include "blank liposomes" (without drug) and "untreated cells" as controls. Also, a "media + MTT + blank liposomes" control can check for direct interaction between the liposomes and the MTT reagent.
-
Ensure Formazan Solubilization: The purple formazan crystals produced by viable cells are lipophilic and can be entrapped by the liposomes, leading to incomplete solubilization and inaccurate absorbance readings.[5] Ensure your solubilization buffer is effective and that you are mixing thoroughly before reading the plate.
-
Consider Alternative Assays: If interference persists, consider using a different viability assay, such as one based on ATP content (e.g., CellTiter-Glo) or lactate dehydrogenase (LDH) release.
-
-
-
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound-loaded liposomes prepared by the ethanol injection-extrusion method.[1][6][7][8]
Table 1: Physicochemical Properties of this compound Liposomes (SA-Lip-I)
| Parameter | Value | Method of Analysis |
| Mean Particle Size (nm) | 117.33 ± 0.95 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.140 ± 0.017 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -30.34 ± 0.23 | Electrophoretic Light Scattering |
| Encapsulation Efficiency (EE%) | 98.33 ± 0.0012 | Ultracentrifugation & HPLC |
Table 2: In Vitro Stability of this compound Liposomes (SA-Lip-I) over 24 hours at Room Temperature
| Dilution Medium | Mean Particle Size (nm) | Mean PDI | Mean EE% |
| 0.9% Sodium Chloride | 107.91 | 0.110 | 95.00 |
| 5% Glucose | 121.73 | 0.143 | 95.98 |
Table 3: In Vitro Drug Release Profile
| Time Point | Cumulative Release (%) | Method of Analysis |
| 12 hours | > 80% | Dialysis Method |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow.
Caption: Troubleshooting decision tree for low EE%.
Caption: this compound inhibits the NF-κB pathway.
Experimental Protocols
1. Preparation of this compound Liposomes (Ethanol Injection Method) [1]
-
Prepare Organic Phase: Accurately weigh and dissolve the prescribed amounts of phospholipids (e.g., EPCS), cholesterol, and DSPE-PEG2000 in anhydrous ethanol. Heat the solution to 55°C to ensure complete dissolution.
-
Prepare Aqueous Phase: Dissolve an appropriate amount of this compound in water for injection. Adjust the pH as necessary and heat to 55°C to aid dissolution.
-
Injection: Under constant magnetic stirring, slowly inject the organic phase into the aqueous phase. A crude liposome suspension (SA-Lip) will form.
-
Extrusion: Maintain the temperature and pass the crude SA-Lip suspension through a 100 nm polycarbonate membrane using a liposome extruder. Repeat this process 5-10 times to ensure a uniform size distribution.
-
Purification & Lyophilization (Optional): Remove the organic solvent and non-encapsulated drug via ultrafiltration or ultracentrifugation. Add a cryoprotectant (e.g., 12% sucrose solution), freeze-dry the final product (SA-Lip-I), and seal for storage.
2. Particle Size and Zeta Potential Analysis [1][9]
-
Sample Preparation: Dilute the liposome suspension with an appropriate solvent (e.g., deionized water or PBS) to achieve an optimal concentration for measurement, avoiding multiple scattering effects.
-
Instrument Setup: Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer). Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Particle Size Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
Zeta Potential Measurement: Place the diluted sample in a specific zeta potential cell. Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Data Analysis: Record the mean and standard deviation of at least three independent measurements.
3. Determination of Encapsulation Efficiency (EE%) [2]
-
Separation of Free Drug: Transfer a known volume of the liposome suspension to an ultracentrifugation tube (or an appropriate ultrafiltration device, e.g., 50 kD MWCO).
-
Centrifugation: Centrifuge at high speed (e.g., 4500 r/min for 10 minutes for ultrafiltration, or higher for pelleting) to separate the liposomes from the supernatant containing the free (non-encapsulated) drug.[2]
-
Quantification of Free Drug (C_free): Carefully collect the supernatant and determine the concentration of this compound using a validated HPLC method.
-
Quantification of Total Drug (C_total): Take an equivalent volume of the original, uncentrifuged liposome suspension. Disrupt the liposomes using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug. Determine the total this compound concentration using the same HPLC method.
-
Calculation: Calculate the EE% using the following formula:
-
EE% = [(C_total - C_free) / C_total] * 100
-
4. In Vitro Drug Release Study (Dialysis Method) [2]
-
Dialysis Bag Preparation: Use a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the liposomes (e.g., 12,000 MW). Soak the bag in distilled water for 12 hours before use to remove preservatives, then rinse thoroughly.
-
Sample Loading: Place a precise volume (e.g., 1.5 mL) of the this compound liposome suspension into the pre-treated dialysis bag and securely seal both ends.
-
Release Study Setup: Immerse the sealed dialysis bag in a larger vessel containing a known volume of release medium (e.g., 150 mL of PBS at pH 7.4). Place the vessel in a dissolution apparatus with paddles, maintaining a constant temperature (37°C) and stirring speed (100 rpm).[2]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium for analysis.
-
Medium Replacement: Immediately after each sampling, add an equal volume of fresh, pre-warmed release medium back into the vessel to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the data to generate a release profile.
5. Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells (e.g., Detroit-562) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound-loaded liposomes, blank liposomes, and free this compound. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. COX-2–PGE2 Signaling Impairs Intestinal Epithelial Regeneration and Associates with TNF Inhibitor Responsiveness in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Sodium Aescinate in Aqueous Solutions
Welcome to the Technical Support Center for Sodium Aescinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the solution upon preparation or storage. | 1. pH-related insolubility: this compound's solubility is pH-dependent. At acidic pH, it is more likely to precipitate. 2. Low Temperature: Storage at very low temperatures (close to freezing) might decrease solubility. 3. High Concentration: Exceeding the solubility limit of this compound in the chosen solvent. | 1. Adjust pH: Ensure the pH of the aqueous solution is in the neutral to slightly alkaline range (pH 6.5-7.5) using appropriate buffers like a phosphate buffer system. 2. Optimize Storage Temperature: Store solutions at controlled refrigerated temperatures (2-8°C) rather than freezing them, unless a specific cryopreservation protocol is established.[1] 3. Concentration Adjustment: Prepare solutions at a concentration known to be stable or perform solubility studies to determine the appropriate concentration range for your experimental conditions. |
| Discoloration (e.g., yellowing) of the solution over time. | 1. Oxidation: this compound is susceptible to oxidation, which can be accelerated by exposure to light and oxygen. 2. Degradation: Chemical degradation due to improper pH or high temperature can lead to colored byproducts. | 1. Protect from Light: Store solutions in amber vials or protect them from light. 2. Use Antioxidants: Consider adding antioxidants such as sodium bisulfite to the formulation.[2] 3. Inert Atmosphere: For long-term storage or sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen) can prevent oxidation. |
| Loss of potency or inconsistent experimental results. | 1. Hydrolysis: The ester and glycosidic linkages in this compound are prone to hydrolysis, especially at non-optimal pH and elevated temperatures. This leads to a decrease in the concentration of the active compound. 2. Isomerization: β-aescin can isomerize to the less active isoescin in aqueous solutions, a process that can be influenced by temperature.[3] | 1. Control pH and Temperature: Maintain the solution at a controlled pH and low temperature (refrigerated) to minimize hydrolysis.[1] 2. Fresh Preparation: Prepare solutions fresh whenever possible, especially for critical experiments. 3. Stability-Indicating HPLC: Use a validated stability-indicating HPLC method to regularly check the concentration and purity of your this compound solution. |
| High variability in particle size or encapsulation efficiency in nanoparticle formulations. | 1. Suboptimal Formulation Parameters: Incorrect lipid-to-drug ratio, inappropriate choice of lipids or surfactants. 2. Inadequate Processing: Issues with homogenization pressure, extrusion cycles, or sonication time. | 1. Optimize Formulation: Systematically vary the formulation components to find the optimal ratio for stability and encapsulation efficiency. 2. Refine Processing Technique: Ensure consistent and appropriate energy input during the nanoparticle preparation process. For liposomes, ensure the temperature during preparation is controlled.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are hydrolysis of the ester and glycosidic bonds and isomerization. The ester linkages are particularly susceptible to hydrolysis under alkaline conditions, while the glycosidic bonds can be cleaved under acidic conditions. Additionally, the biologically active β-escin can isomerize to the less active α-escin (isoescin) when heated in aqueous solutions.[3]
Q2: How does pH affect the stability of this compound solutions?
A2: pH is a critical factor for the stability of this compound solutions. The molecule contains a carboxylic acid group, making its solubility and stability pH-dependent. Acidic conditions can lead to hydrolysis of the glycosidic linkages, while alkaline conditions can promote hydrolysis of the ester groups. For optimal stability, it is recommended to maintain the pH of the solution in the neutral to slightly alkaline range.
Q3: What is the recommended storage temperature for aqueous solutions of this compound?
A3: For short-term storage, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) to minimize degradation.[1] For long-term storage, a lyophilized (freeze-dried) powder is the most stable form. If solutions must be stored long-term, they should be flash-frozen and stored at -20°C or below, although the stability in the frozen state should be validated for your specific formulation.
Q4: Can I use buffers in my this compound solution?
A4: Yes, using buffers is highly recommended to maintain a stable pH. Phosphate-based buffers are commonly used to maintain a physiological pH. However, it is crucial to ensure the compatibility of the chosen buffer with this compound and any other components in your formulation.
Q5: Are there any excipients that can enhance the stability of this compound in solution?
A5: Yes, certain excipients can improve stability. Antioxidants like sodium bisulfite can prevent oxidative degradation.[2] For frozen solutions or lyophilized powders, cryoprotectants such as sucrose or mannitol are often added. Encapsulation in liposomes or solid lipid nanoparticles can also significantly enhance stability by protecting the this compound from the aqueous environment.[4][5]
Data Presentation
Illustrative Stability of this compound Under Various Conditions
The following tables provide illustrative data based on qualitative descriptions from the literature to demonstrate expected trends in stability. Actual degradation rates should be determined experimentally for your specific formulation and storage conditions.
Table 1: Illustrative Effect of Temperature on the Stability of this compound Solution (pH 7.0)
| Storage Time (days) | % this compound Remaining (2-8°C) | % this compound Remaining (25°C) | % this compound Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.5 | 97.2 | 91.5 |
| 14 | 98.9 | 94.1 | 83.2 |
| 30 | 97.8 | 88.5 | 70.1 |
Table 2: Illustrative Effect of pH on the Stability of this compound Solution at 25°C
| Storage Time (days) | % this compound Remaining (pH 4.0) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 95.3 | 97.2 | 96.5 |
| 14 | 90.1 | 94.1 | 92.8 |
| 30 | 81.2 | 88.5 | 86.4 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to a slightly acidic range (e.g., pH 3.0-4.0) with phosphoric acid. The exact ratio of acetonitrile to buffer should be optimized for best separation (a common starting point is 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25-30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak based on the retention time and calibration curve. Degradation products will typically appear as separate peaks.
Protocol 2: Forced Degradation Study
This protocol is used to generate potential degradation products and demonstrate the specificity of the stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a specified duration.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. CN114366718B - Stable this compound freeze-dried agent for injection and preparation method thereof - Google Patents [patents.google.com]
- 3. CN1931176A - The pharmaceutical composition of aescin, its preparation method and its application - Google Patents [patents.google.com]
- 4. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
Preparation of Sodium aescinate solid lipid nanoparticles to improve efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of sodium aescinate solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound SLNs?
A1: The most prevalent methods for preparing this compound SLNs are high-pressure homogenization and melt-emulsification combined with ultrasonication.[1][2] For hydrophilic drugs like this compound, a double emulsification method (w/o/w) is often preferred to improve encapsulation efficiency.[3][4][5]
Q2: Why is my encapsulation efficiency for this compound low?
A2: Low encapsulation efficiency for hydrophilic drugs like this compound is a common challenge.[4] This is often due to the drug partitioning into the external aqueous phase during preparation. To address this, consider employing a double emulsification technique, which is specifically designed to encapsulate water-soluble molecules more effectively.[3][4]
Q3: What are typical particle size and zeta potential values for this compound SLNs?
A3: Published studies report average particle sizes for this compound SLNs in the range of 90 nm to 150 nm.[1][6][7] The zeta potential is often slightly negative, which contributes to the stability of the nanoparticle suspension.[1][7]
Q4: How can I improve the stability of my this compound SLN formulation?
A4: The stability of SLNs is influenced by factors such as particle size, zeta potential, and the choice of lipids and surfactants.[8] Ensuring a narrow particle size distribution and a sufficiently high absolute zeta potential can prevent aggregation. The use of appropriate surfactants and co-surfactants during formulation is also crucial.[4] Additionally, lyophilization can be employed for long-term storage.
Q5: What is the significance of using a double emulsification method for this compound SLNs?
A5: The double emulsification method is particularly advantageous for encapsulating hydrophilic drugs like this compound.[3][4] It involves creating a primary water-in-oil (w/o) emulsion containing the drug in the inner aqueous phase, which is then dispersed in an external aqueous phase to form a water-in-oil-in-water (w/o/w) double emulsion.[5] This method helps to entrap the hydrophilic drug more effectively within the lipid matrix, leading to higher encapsulation efficiency and drug loading.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | High water solubility of this compound leading to partitioning into the external aqueous phase. | - Switch to a double emulsification (w/o/w) method.[3][4]- Optimize the lipid concentration.- Adjust the pH of the aqueous phases. |
| Large Particle Size / Polydispersity | - Inefficient homogenization or sonication.- Aggregation of nanoparticles. | - Increase homogenization pressure or sonication time.[2]- Optimize the surfactant concentration.- Ensure rapid cooling of the nanoemulsion to solidify the lipid nanoparticles. |
| Particle Aggregation / Instability | - Low zeta potential.- Inappropriate surfactant choice or concentration. | - Select a surfactant that imparts a higher surface charge.- Increase the surfactant concentration.- Consider adding a charge-inducing agent. |
| Drug Expulsion During Storage | Lipid crystallization and polymorphic transitions. | - Select a lipid matrix composed of a mixture of lipids to create a less ordered crystalline structure.- Lyophilize the SLN dispersion with a suitable cryoprotectant. |
Quantitative Data Summary
The following table summarizes typical characterization data for this compound SLNs from various studies.
| Preparation Method | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| High-Pressure Homogenization | 142.32 ± 0.17 | +1.60 ± 0.32 | 73.93 ± 4.65 | 13.41 ± 1.25 | [6][7] |
| Single Emulsification | 90.7 | Not specified | 76.5 | 8.7 | [1][3] |
| Double Emulsification | 109.4 | Not specified | 86.6 | 10.7 | [1][3] |
Experimental Protocols
High-Pressure Homogenization Method
This method involves the dispersion of a melted lipid phase into a hot aqueous phase followed by high-pressure homogenization to form a nanoemulsion, which is then cooled to form SLNs.[7][9]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional)
-
Purified Water
Procedure:
-
The solid lipid is melted at a temperature approximately 5-10°C above its melting point.
-
This compound is dissolved in the hot aqueous phase containing the surfactant.
-
The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
The hot pre-emulsion is then subjected to a high-pressure homogenizer for a specified number of cycles at a defined pressure.
-
The resulting hot nanoemulsion is rapidly cooled in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by centrifugation or filtration.
Double Emulsification (w/o/w) Method
This method is suitable for encapsulating hydrophilic drugs like this compound.[3][4]
Materials:
-
This compound
-
Solid Lipid
-
Surfactants (for both w/o and o/w emulsions)
-
Organic Solvent (optional, for dissolving the lipid)
-
Purified Water
Procedure:
-
Preparation of the primary w/o emulsion: An aqueous solution of this compound is emulsified in the molten lipid phase (or a solution of the lipid in an organic solvent) containing a lipophilic surfactant to form a w/o emulsion.
-
This primary emulsion is then quickly dispersed into an external aqueous phase containing a hydrophilic surfactant under high-speed homogenization or sonication.
-
If an organic solvent was used, it is removed by evaporation.
-
The resulting w/o/w double emulsion is cooled to solidify the lipid and form the SLNs.
-
The SLNs are then collected and purified, often by centrifugation.
Visualizations
Experimental Workflow: High-Pressure Homogenization
Caption: Workflow for preparing this compound SLNs using the high-pressure homogenization method.
Logical Relationship: Troubleshooting Low Encapsulation Efficiency
Caption: A troubleshooting guide for addressing low encapsulation efficiency in this compound SLNs.
Signaling Pathway: Goal of SLN Formulation
Caption: The goal of this compound SLN formulation is to enhance drug delivery to inflammatory sites.
References
- 1. Solid lipid nanoparticles as an effective this compound delivery system: formulation and anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Solid lipid nanoparticles as an effective this compound delivery system: formulation and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 8. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 9. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Efficacy of Sodium Aescinate and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of sodium aescinate, a natural triterpene saponin, and dexamethasone, a synthetic corticosteroid. The following sections detail their mechanisms of action, present comparative experimental data, and provide methodologies for key experimental protocols.
Mechanism of Action: A Tale of Two Pathways
This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways, ultimately leading to the suppression of inflammatory mediators.
This compound: The primary anti-inflammatory mechanism of this compound involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. This compound has been shown to inhibit the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] By preventing IκBα degradation, this compound sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and thereby downregulating the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Additionally, some evidence suggests that this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[4]
Dexamethasone: As a potent glucocorticoid, dexamethasone's mechanism of action is primarily mediated by the glucocorticoid receptor (GR).[5][6] Upon binding to the cytoplasmic GR, the complex translocates to the nucleus and modulates gene expression through two main processes:
-
Transrepression: The GR complex directly interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1).[5][7] This interference prevents their binding to DNA and subsequent transcription of pro-inflammatory genes, leading to a broad suppression of cytokines, chemokines, and adhesion molecules.[5]
-
Transactivation: The GR complex can also bind to glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to the increased expression of anti-inflammatory proteins.[5] A key example is the induction of Dual-specificity phosphatase 1 (DUSP1), a phosphatase that dephosphorylates and inactivates members of the MAPK family, specifically p38 and JNK.[8] By inactivating these kinases, dexamethasone further dampens the inflammatory response. Dexamethasone also upregulates the expression of IκBα, the inhibitor of NF-κB, further contributing to its anti-inflammatory effects.
Comparative Efficacy: In Vivo and In Vitro Data
The following tables summarize quantitative data from studies directly comparing the anti-inflammatory effects of this compound (or its active component, escin) and dexamethasone.
Table 1: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Time After Carrageenan Injection | Paw Swelling Rate (%) | Inhibition Rate (%) |
| Control | - | 4 h | 45.3 ± 5.2 | - |
| 12 h | 38.7 ± 4.8 | - | ||
| 24 h | 25.1 ± 3.9 | - | ||
| This compound | 1.8 mg/kg | 4 h | 29.6 ± 4.1 | 34.7 |
| 12 h | 21.5 ± 3.5 | 44.4 | ||
| 24 h | 11.6 ± 3.6 | 53.8 | ||
| Dexamethasone | 4.0 mg/kg | 4 h | 20.1 ± 3.9 | 55.6 |
| 12 h | 15.3 ± 4.2 | 60.5 | ||
| 24 h | 12.0 ± 4.6 | 52.2 |
Data adapted from a study on carrageenan-induced paw edema in rats. The results indicate that while dexamethasone shows a more potent anti-inflammatory effect at earlier time points, this compound demonstrates a sustained anti-inflammatory action over 24 hours.
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Cells
| Cell Type | Inflammatory Mediator | Treatment | Concentration | Inhibition of Gene Expression (%) |
| Bovine Synoviocytes | COX-2 | Escin | Not Specified | Significant |
| Dexamethasone | Not Specified | Significant | ||
| iNOS | Escin | Not Specified | Significant | |
| Dexamethasone | Not Specified | Significant | ||
| IL-1β | Escin | Not Specified | Significant | |
| Dexamethasone | Not Specified | Significant | ||
| TNF-α | Escin | Not Specified | Significant | |
| Dexamethasone | Not Specified | Significant | ||
| RAW 264.7 Macrophages | TNF-α | Escin + Dexamethasone (12.5 nM) | 10 µM | Significant |
| IL-6 | Escin + Dexamethasone (12.5 nM) | 10 µM | Significant | |
| NO | Escin + Dexamethasone (12.5 nM) | 10 µM | Significant |
Data for Bovine Synoviocytes adapted from a study evaluating the effects of escin, dexamethasone, and ibuprofen on inflammatory gene expression.[9] Data for RAW 264.7 Macrophages adapted from a study on the combined anti-inflammatory effects of Escin and Dexamethasone.[10] These in vitro results demonstrate that both this compound and dexamethasone effectively suppress the expression and production of key pro-inflammatory molecules.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory potential of compounds by measuring their ability to reduce acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound or dexamethasone) or vehicle (control) are administered, often intraperitoneally or orally, at a specified time before or after carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 4, 6, 12, and 24 hours) after carrageenan injection.
-
Data Analysis: The percentage of paw swelling and the percentage of inhibition of edema are calculated for each group relative to the control group.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound, dexamethasone, or vehicle for a specified period (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each treatment group compared to the LPS-stimulated control group. The IC50 values (the concentration of the compound that inhibits 50% of the cytokine production) can also be determined.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound and its bioactive components induce degranulation via oxidative stress in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. omicsonline.org [omicsonline.org]
- 7. Frontiers | this compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Neuroprotective Properties of Sodium Aescinate in Preclinical Stroke Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sodium Aescinate's neuroprotective effects in preclinical stroke models against the established therapeutic agent, Edaravone. This document synthesizes experimental data on key outcomes, details methodologies for critical experiments, and visualizes the proposed mechanisms of action.
This compound (SA), a triterpenoid saponin extracted from horse chestnut seeds, has demonstrated significant neuroprotective potential in various experimental models of stroke, including traumatic brain injury (TBI) and middle cerebral artery occlusion (MCAO). Its therapeutic effects are largely attributed to its anti-inflammatory, anti-edematous, and antioxidant properties. This guide offers an objective evaluation of its performance, drawing comparisons with Edaravone, a free radical scavenger approved for the treatment of acute ischemic stroke.
Comparative Efficacy: this compound vs. Edaravone
The following tables summarize the quantitative outcomes of this compound and Edaravone in preclinical stroke models. It is important to note that a direct head-to-head comparative study was not identified in the literature; therefore, the data presented is a compilation from separate studies. The variations in experimental models, dosages, and assessment timepoints should be considered when interpreting these results.
Neurological Deficit Scores
Neurological deficits are a key measure of functional impairment following a stroke. Scores are typically assigned based on a battery of motor, sensory, and reflex tests.
| Treatment Group | Animal Model | Dosage | Assessment Time | Neurological Score Outcome |
| This compound | Traumatic Brain Injury (TBI) | 1.0 mg/kg | 24 hours post-injury | Significant improvement in Neurologic Severity Score (NSS) compared to vehicle-treated TBI group.[1] |
| Edaravone | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | 24 hours post-reperfusion | Significant reduction in neurological deficit scores compared to MCAO/R mice.[2] |
Brain Edema and Lesion Volume
Cerebral edema and the volume of infarcted tissue are critical indicators of the extent of brain injury after a stroke.
| Treatment Group | Animal Model | Dosage | Assessment Time | Outcome |
| This compound | Traumatic Brain Injury (TBI) | 1.0 mg/kg | 24 hours post-injury | Significantly decreased brain water content and attenuated brain lesion volume compared to TBI + vehicle group.[1] |
| Edaravone | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | 24 hours post-reperfusion | Significantly inhibited the increase in serum LDH and reduced infarct volume.[2] |
Biomarkers of Oxidative Stress and Inflammation
Oxidative stress and inflammation are key pathological processes in the progression of ischemic brain injury.
| Treatment Group | Animal Model | Biomarker | Outcome |
| This compound | Traumatic Brain Injury (TBI) | MDA, GPx | Suppressed TBI-induced increase in malondialdehyde (MDA) and restored glutathione peroxidase (GPx) levels.[1] |
| This compound | Traumatic Brain Injury (TBI) | IL-1β, IL-6, TNF-α | Suppressed the increased expression of pro-inflammatory cytokines.[3] |
| Edaravone | Streptozotocin-induced cognitive impairment | MDA, 4-HNE, OH, H2O2, T-SOD, GSH, GPx | Markedly restored changes in levels of various oxidative stress markers.[4] |
| Edaravone | Hepatic Encephalopathy | MDA, GSH, SOD, CAT | Reduced levels of MDA and increased levels of GSH, SOD, and CAT in brain tissue.[5] |
Mechanisms of Neuroprotection
This compound and Edaravone exert their neuroprotective effects through distinct yet overlapping signaling pathways.
This compound's Proposed Neuroprotective Pathways
This compound's neuroprotective effects are believed to be mediated through the activation of the Nrf2-ARE pathway and the inhibition of the NF-κB signaling pathway.
Edaravone's Proposed Neuroprotective Pathway
Edaravone primarily acts as a potent free radical scavenger, thereby mitigating oxidative stress-induced neuronal damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vivo and in vitro experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
Key Parameters:
-
Animal Species: Typically rats (Sprague-Dawley, Wistar) or mice (C57BL/6).
-
Occlusion Duration: Varies (e.g., 60-120 minutes) to model transient ischemia.
-
Confirmation of Occlusion: Often monitored by Laser Doppler Flowmetry.
Traumatic Brain Injury (TBI) Model
A common method to induce TBI is the controlled cortical impact (CCI) model.
Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A craniotomy is performed to expose the dura mater.
-
A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed cortex.
-
The scalp is sutured, and the animal is allowed to recover.
Measurement of Brain Water Content
Brain edema is quantified by measuring the brain water content.
Procedure:
-
Animals are euthanized, and the brains are removed.
-
The brain tissue is weighed to obtain the "wet weight."
-
The tissue is then dried in an oven (e.g., at 100°C for 24 hours) until a constant weight is achieved, which is the "dry weight."
-
Brain water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.[6]
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Brain tissue sections are fixed and permeabilized.
-
The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are then visualized using fluorescence microscopy.[1][7][8]
Conclusion
The preclinical data strongly suggest that this compound is a promising neuroprotective agent for the treatment of ischemic stroke. Its multifaceted mechanism of action, targeting both inflammatory and oxidative stress pathways, presents a compelling case for further investigation. While Edaravone has established its clinical utility as a free radical scavenger, the broader mechanistic profile of this compound may offer additional therapeutic benefits. Future preclinical studies should aim for direct, head-to-head comparisons of these two compounds under standardized experimental conditions to provide a more definitive assessment of their relative efficacy. Such studies will be crucial in guiding the clinical development of this compound as a potential new therapy for stroke patients.
References
- 1. This compound provides neuroprotection in experimental traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 3. latamjpharm.org [latamjpharm.org]
- 4. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
A Comparative Analysis of Sodium Aescinate and Horse Chestnut Seed Extract for Researchers and Drug Development Professionals
An objective comparison of the purified active component versus the whole plant extract in the management of inflammation and edema.
Sodium Aescinate, the purified sodium salt of the triterpenoid saponin β-aescin, and Horse Chestnut Seed Extract (HCSE), a complex mixture of bioactive compounds, are both widely utilized for their anti-inflammatory, anti-edema, and venotonic properties. While this compound offers a standardized, high-purity active pharmaceutical ingredient, HCSE provides a broader spectrum of compounds, including flavonoids, that may exert synergistic effects. This guide provides a detailed comparison of their chemical composition, pharmacological activity, and underlying mechanisms of action, supported by experimental data and protocols to inform research and drug development.
Chemical Composition: A Tale of Purity Versus Complexity
The fundamental difference between this compound and Horse Chestnut Seed Extract lies in their chemical makeup. This compound is a single, purified compound, whereas HCSE is a complex botanical preparation.
| Component | This compound | Horse Chestnut Seed Extract |
| Primary Active Ingredient | β-aescin sodium salt (C₅₅H₈₅NaO₂₄) | β-aescin (a mixture of triterpene saponins)[1][2] |
| Other Bioactive Compounds | None | Flavonoids (quercetin, kaempferol, and their glycosides), proanthocyanidins, coumarins, tannins, and sterols[2] |
| Standardization | Standardized by the purity of this compound | Typically standardized to a specific concentration of aescin (e.g., 16-22%) |
Pharmacological Activity: Evidence for Synergistic Effects
Both this compound and HCSE exhibit potent anti-inflammatory and anti-edema effects. However, preclinical evidence suggests that the presence of other compounds in HCSE may lead to enhanced therapeutic activity compared to aescin alone.
Anti-Inflammatory and Anti-Edema Effects
A pivotal preclinical study demonstrated that a complete horse chestnut seed extract was approximately 100 times more effective in a model of inflammation and lymphedema in rats compared to an extract where aescin had been removed, strongly indicating a synergistic action of the extract's components.[1][3]
| Parameter | This compound | Horse Chestnut Seed Extract | Reference |
| Carrageenan-Induced Paw Edema Inhibition (Rats) | Dose-dependent reduction in paw volume. A liposomal formulation of this compound (1.8 mg/kg) showed a 50.16% inhibition at 4 hours.[4] | Standardized extracts (100-150 mg escin daily equivalent in humans) have shown significant reduction in leg volume in clinical trials.[5] | [4][5] |
| Capillary Permeability Reduction | Dose-dependently reduces capillary permeability.[6] | Reduces capillary filtration and permeability.[6] | [6] |
| Clinical Efficacy in Chronic Venous Insufficiency (CVI) | Effective in reducing postoperative edema and pain. | Multiple clinical trials have confirmed its efficacy in reducing leg pain, edema, and pruritus in CVI, with effectiveness comparable to compression therapy.[5] | [5] |
Antioxidant Activity
In-vitro studies have shown that the whole horse chestnut extract possesses superior free-radical scavenging properties compared to isolated aescin, likely due to the contribution of its flavonoid content.
Mechanisms of Action
The therapeutic effects of both this compound and HCSE are attributed to several shared mechanisms of action, with the potential for additional pathways being influenced by the non-aescin components of the extract.
Inhibition of Hyaluronidase and Elastase
Both this compound and the aescin in HCSE inhibit the enzymes hyaluronidase and elastase. These enzymes are responsible for the degradation of proteoglycans in the extracellular matrix and the capillary endothelium. Their inhibition helps to maintain the integrity of blood vessel walls, thereby reducing capillary permeability and fluid leakage into the surrounding tissues.
Modulation of Inflammatory Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. The flavonoids present in HCSE are also known to have anti-inflammatory properties and may contribute to the overall effect by modulating similar or complementary pathways.
Experimental Protocols
Hyaluronidase Inhibition Assay
This assay measures the ability of a substance to inhibit the enzymatic activity of hyaluronidase, which breaks down hyaluronic acid.
Principle: The assay is based on the precipitation of undigested hyaluronic acid with an acidic albumin solution. The turbidity of the resulting suspension is measured spectrophotometrically. Higher turbidity indicates less enzymatic activity and therefore greater inhibition.
Procedure:
-
Prepare a solution of the test compound (this compound or HCSE) at various concentrations.
-
In a microplate well, combine the test solution with a buffered solution of hyaluronidase enzyme.
-
Incubate the mixture to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a solution of hyaluronic acid.
-
Incubate the reaction mixture to allow for the enzymatic degradation of hyaluronic acid.
-
Stop the reaction and precipitate the remaining hyaluronic acid by adding an acidic albumin solution.
-
Measure the absorbance of the resulting suspension at a specific wavelength (e.g., 600 nm).
-
Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of a control with no inhibitor.
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Administer the test compound (this compound or HCSE) or a vehicle control to different groups of rats, typically via oral or intraperitoneal injection.
-
After a specific period to allow for drug absorption, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the volume of the paw at various time points after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group by comparing the increase in paw volume to that of the control group.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Horse chestnut seed extract for chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of this compound administration following endovenous laser ablation for varicose veins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Antioxidant potential of Aesculus hippocastanum extract and escin against reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Equivalence of Sodium Aescinate Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium Aescinate, a triterpenoid saponin extracted from horse chestnut seeds, is widely used for its anti-inflammatory, anti-edematous, and venotonic properties.[1][2] Various formulations have been developed to improve its therapeutic efficacy and safety profile, including standard intravenous injections, oral tablets, and novel drug delivery systems such as liposomes and solid lipid nanoparticles.[1][3][4]
Novel formulations like liposomal this compound for injection (SA-Lip-I) and this compound-loaded solid lipid nanoparticles (SA-SLNs) have demonstrated enhanced anti-inflammatory activity and improved safety profiles compared to conventional intravenous solutions in preclinical models.[1][5] These advanced formulations offer advantages such as increased stability, reduced irritation, and potentially better bioavailability.[1][2] Oral formulations, while convenient, are known to have poor absorption and low bioavailability.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on the physicochemical properties, pharmacodynamic efficacy, pharmacokinetics, and safety of various this compound formulations.
Table 1: Physicochemical Properties of Novel Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposome (SA-Lip-I) | 117.33 ± 0.95 | 0.140 ± 0.017 | -30.34 ± 0.23 | >80% (cumulative release at 12h) | Not Reported | [1][2] |
| Solid Lipid Nanoparticles (SA-SLNs) | 142.32 ± 0.17 | Not Reported | 1.60 ± 0.32 | 73.93 ± 4.65 | 13.41 ± 1.25 | [3] |
| SA-SLNs (Double Emulsification) | 109.4 ± 0.8 | Not Reported | Not Reported | 86.6 ± 0.8 | Not Reported | [5] |
Table 2: Pharmacodynamic (Efficacy) Data from Preclinical Models
| Formulation | Model | Dose | Efficacy Outcome | Reference |
| SA-Lip-I vs. SA-I | Xylene-induced ear swelling in mice | 1.8, 3.6, 7.2 mg/kg (SA-Lip-I) vs. 1.8 mg/kg (SA-I) | SA-Lip-I showed dose-dependent and significantly higher inhibition at middle and high doses compared to SA-I. | [1] |
| Carrageenan-induced paw edema in rats | 0.9, 1.8, 3.6 mg/kg (SA-Lip-I) vs. 1.8 mg/kg (SA-I) | SA-Lip-I (1.8 mg/kg) showed a significantly higher inhibition rate (73.31%) compared to SA-I (50.16%) at 4h. | [1] | |
| SA-SLNs vs. SA-I | Xylene-induced ear swelling in mice | High and Low doses | SA-SLNs had a more obvious inhibitory effect. | [3] |
| Acetic acid-induced capillary permeability in mice | High and Low doses | SA-SLNs had a more obvious antagonistic effect. | [3] | |
| Topical Gel (0.3% SA) | Excision skin wound in diabetic rats | Topical application | Increased wound contraction and decreased TNF-α levels compared to control. |
Table 3: Pharmacokinetic Data
Direct comparative pharmacokinetic data for all formulations from a single study is limited. The data below is synthesized from different studies.
| Formulation | Active Component | Administration | Dose | Cmax | Tmax | AUC | Reference |
| Intravenous | Escin Ia | Intravenous (rats) | 0.5 mg/kg | Dose-proportional increase | Not Reported | Dose-proportional increase | [5] |
| Escin Ia | Intravenous (rats) | 1.0 mg/kg | Dose-proportional increase | Not Reported | Dose-proportional increase | [5] | |
| Escin Ia | Intravenous (rats) | 2.0 mg/kg | More than dose-proportional increase | Not Reported | More than dose-proportional increase | [5] | |
| Oral | Beta-escin | Oral (humans) | 50 mg b.i.d. (steady-state) | Not Reported | Not Reported | AUC(0-24h) 90% CI: 84% to 114% (bioequivalent to reference) |
Table 4: Safety Data
| Formulation | Test | Result | Reference |
| SA-Lip-I vs. SA-I | Acute Toxicity (LD50 in mice) | SA-Lip-I: 9.04 mg/kgSA-I: 4.17 mg/kg | [1] |
| Intravenous Irritation (rabbits) | SA-Lip-I showed significantly milder venous irritation than SA-I. | [1] | |
| Hemolysis Test | SA-Lip-I did not induce hemolysis. | [1] |
Experimental Protocols
Detailed methodologies for key in vivo anti-inflammatory experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.
Animals: Male Sprague-Dawley or Wistar rats (150-200 g).
Materials:
-
This compound formulations (e.g., SA-I, SA-Lip-I)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (e.g., control, standard drug, and different SA formulation groups).
-
Drug Administration: Administer the respective this compound formulations intravenously (or other relevant route) to the test groups. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at specified time points after (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100
Xylene-Induced Ear Swelling in Mice
Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation induced by a topical irritant.
Animals: Male Kunming or Swiss albino mice (20-25 g).
Materials:
-
This compound formulations
-
Xylene
-
Micropipette
-
Cork borer and balance
Procedure:
-
Animal Grouping and Drug Administration: Similar to the paw edema model, group the animals and administer the SA formulations.
-
Induction of Edema: One hour after drug administration, apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Sample Collection: After a specified time (e.g., 15-30 minutes), euthanize the mice and cut both ears at the base.
-
Measurement of Edema: Weigh both ears. The difference in weight between the right (treated) and left (control) ear indicates the degree of edema.
-
Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Weight of right ear - Weight of left ear)control - (Weight of right ear - Weight of left ear)treated] / (Weight of right ear - Weight of left ear)control * 100
Mandatory Visualizations
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[6] This pathway is a central regulator of the inflammatory response. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Comparing Anti-inflammatory Efficacy
The following diagram illustrates a general workflow for the preclinical assessment of different this compound formulations.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Clinical efficacy of this compound administration following endovenous laser ablation for varicose veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and pharmacodynamic evaluation of sodium aesc... [degruyterbrill.com]
- 3. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of escin Ia in rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Anti-Edema Properties of Sodium Aescinate: A Cross-Study Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sodium Aescinate's anti-edema properties with other therapeutic alternatives, supported by experimental data from preclinical and clinical studies. The information is intended to assist researchers and drug development professionals in evaluating its potential applications.
Executive Summary
This compound, a saponin derived from the horse chestnut tree (Aesculus hippocastanum), has demonstrated significant anti-edema, anti-inflammatory, and venotonic effects.[1][2] Clinical and preclinical studies validate its efficacy in reducing edema associated with chronic venous insufficiency (CVI), post-operative swelling, and trauma. Its primary mechanisms of action include reducing capillary permeability, enhancing venous tone, and modulating inflammatory signaling pathways. This guide synthesizes data from multiple studies to provide a comparative overview of this compound's performance against placebo and other venoactive agents.
Mechanism of Action
This compound exerts its anti-edema effects through a multi-faceted mechanism:
-
Reduced Capillary Permeability: It stabilizes cell membranes and inhibits enzymes like hyaluronidase and elastase, which are responsible for the breakdown of the extracellular matrix. This action helps to maintain the integrity of capillary walls, thereby reducing fluid leakage into surrounding tissues.[1][2][3]
-
Enhanced Venous Tone: this compound promotes the contraction of veins, which improves venous return and reduces venous stasis, a key contributor to edema in conditions like CVI.[1][2][3]
-
Anti-inflammatory Effects: It modulates key inflammatory signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[3][4] This leads to a downstream reduction in the production of pro-inflammatory mediators such as TNF-α and IL-6. More recent research also suggests a role for the PI3K/Akt/FOXO1 signaling pathway in its anti-inflammatory and pro-apoptotic effects.[1]
Caption: Signaling pathways modulated by this compound to exert its anti-edema effects.
Preclinical Evidence: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory and anti-edema agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and treatment groups receiving varying doses of this compound.
-
Drug Administration: Test compounds (this compound, Indomethacin) or vehicle are administered, typically intraperitoneally or orally, 30-60 minutes before the induction of edema.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Comparative Efficacy in Preclinical Models
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Edema Inhibition (%) | Reference |
| This compound | 5 mg/kg | Oral | 3-24 hours | Significant inhibition | |
| 10 mg/kg | Oral | 3-24 hours | Significant inhibition | ||
| 1.8 mg/kg | IV | 4 hours | Significant inhibition | ||
| Liposomal this compound | 1.8 mg/kg | IV | 1 hour | 23.89% | |
| 3.6 mg/kg | IV | 1 hour | 52.34% | ||
| 7.2 mg/kg | IV | 1 hour | 66.16% | ||
| Indomethacin (Reference) | 10 mg/kg | Oral | 3 hours | 65.71% |
Note: Direct head-to-head preclinical studies comparing this compound with Diosmin in the same model were not identified in the literature search.
Clinical Evidence
This compound and other venoactive drugs, such as those derived from horse chestnut seed extract and diosmin, have been evaluated in numerous clinical trials for their efficacy in managing edema, particularly in patients with CVI and those recovering from surgery.
Post-Surgical Edema: this compound vs. Control
A randomized controlled trial evaluated the efficacy of this compound in patients undergoing endovenous laser ablation (EVLA) for varicose veins.[1]
Experimental Protocol:
-
Study Design: Single-center, randomized controlled trial.
-
Participants: 87 patients with CEAP class C2–C5 varicose veins undergoing EVLA.
-
Intervention Group: 60 mg this compound administered orally twice daily for 20 days.
-
Control Group: No venoactive drug prescribed.
-
Primary Outcome: Reduction in edema, measured by calf and ankle circumference.
Quantitative Results:
| Parameter | Time Point | This compound Group (Mean Change from Baseline, cm) | Control Group (Mean Change from Baseline, cm) | p-value |
| Calf Circumference | Day 10 | 1.04 ± 0.35 | 2.39 ± 1.15 | <0.001 |
| Day 21 | 0.48 ± 0.42 | 1.73 ± 1.00 | <0.001 | |
| Day 30 | 0.18 ± 0.64 | 0.82 ± 0.96 | <0.001 | |
| Ankle Circumference | Day 10 | 1.37 ± 0.52 | 2.36 ± 0.93 | <0.001 |
| Day 21 | 0.58 ± 0.60 | 1.14 ± 0.88 | =0.002 |
Chronic Venous Insufficiency: Comparative Efficacy
While direct head-to-head trials of this compound against Diosmin are limited, a significant body of evidence exists for Horse Chestnut Seed Extract (HCSE), of which aescin is the primary active component.
| Compound/Treatment | Dosage | Duration | Primary Outcome | Key Findings | Reference |
| Horse Chestnut Seed Extract (HCSE) | Standardized to 100-150 mg aescin daily | 2-16 weeks | Leg Volume Reduction | Significantly greater reduction in leg volume compared to placebo (WMD 32.1 mL). Efficacy comparable to compression stockings. | |
| Diosmin/Hesperidin | 1000 mg daily | 90 days | Venous Symptom Severity (VAS) | Non-inferior to a combination containing Aesculus hippocastanum. | |
| Micronized Purified Flavonoid Fraction (MPFF) | 1000 mg daily | 2 months | Ankle Circumference | Significantly reduced ankle circumference. |
WMD: Weighted Mean Difference; VAS: Visual Analogue Scale
A systematic review of 17 randomized controlled trials concluded that HCSE is an effective short-term treatment for CVI, demonstrating improvements in leg pain, edema, and pruritus compared to placebo. Some studies have shown HCSE to have efficacy comparable to that of compression therapy.
Conclusion
The available evidence from both preclinical and clinical studies strongly supports the anti-edema properties of this compound. Its multifaceted mechanism of action, targeting capillary permeability, venous tone, and inflammatory pathways, makes it a viable therapeutic option for various edematous conditions. In post-surgical settings, this compound has been shown to significantly accelerate the reduction of edema compared to no treatment. While direct comparative data with other venoactive agents like diosmin is still emerging, the extensive research on horse chestnut seed extract indicates a comparable efficacy profile for aescin-containing compounds in the management of chronic venous insufficiency. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound against other commonly used venoactive drugs.
References
A Comparative Guide to the Anti-inflammatory Efficacy of Sodium Aescinate and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saponins, a diverse class of naturally occurring glycosides, have garnered significant attention for their broad spectrum of pharmacological activities, with their anti-inflammatory properties being of particular interest. Among these, sodium aescinate, a triterpene saponin extracted from horse chestnut seeds, is a well-established therapeutic agent used to treat edema and various inflammatory conditions.[1][2] This guide provides a comparative analysis of the anti-inflammatory efficacy of this compound against other prominent saponins, including ginsenosides, saikosaponins, and astragalosides. By presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams, this document aims to offer an objective resource for researchers and professionals in drug development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of saponins can be quantified through various in vitro and in vivo assays. The following tables summarize key data points from multiple studies, offering a comparative perspective on the efficacy of this compound and other saponins. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.
Table 1: In Vitro Anti-inflammatory Activity of Saponins
| Saponin | Target | Cell Line | Inducer | IC50 Value (µM) | Reference |
| This compound | NF-κB | - | - | Inhibits activation | [1][3] |
| TNF-α, IL-1β, IL-6 | - | - | Reduces production | [4] | |
| Ginsenoside Rg1 | IL-6 | RAW 264.7 | LPS | >50 | [5][6] |
| TNF-α | RAW 264.7 | LPS | >50 | [5][6] | |
| Ginsenoside Rg3 | IL-6 | RAW 264.7 | LPS | ~40 | [5][6] |
| TNF-α | RAW 264.7 | LPS | ~45 | [5][6] | |
| Ginsenoside Rf | IL-6 | RAW 264.7 | LPS | ~30 | [5][6] |
| TNF-α | RAW 264.7 | LPS | ~35 | [5][6] | |
| Compound K (Ginsenoside metabolite) | NO | RAW 264.7 | LPS | 27.3 | [7] |
| IL-1β | RAW 264.7 | LPS | - | [7] | |
| IL-6 | RAW 264.7 | LPS | - | [7] | |
| Agroastragaloside V | NO | RAW 264.7 | LPS | 48.3 | [8] |
| Astragaloside IV | NO | RAW 264.7 | LPS | 89.7 | [8] |
| Cantalasaponin-1 | Edema | Mouse Ear | TPA | ID50: 1.5 mg/ear | [9] |
| Saikosaponins (from Bupleurum rotundifolium) | Edema | Mouse Ear | TPA | ID50: 99-297 nmol/ear | [10] |
IC50: Half-maximal inhibitory concentration. ID50: Dose that causes 50% inhibition. NO: Nitric Oxide. LPS: Lipopolysaccharide. TPA: 12-O-tetradecanoylphorbol-13-acetate. -: Data not available.
Table 2: In Vivo Anti-inflammatory Activity of Saponins (Carrageenan-Induced Paw Edema Model)
| Saponin | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| This compound | Rat | 1.8 mg/kg (i.v.) | 24.0 (at 1h), significant inhibition at 4h | [4] |
| Crude Saponin Extract (Schwenkia americana) | Rat | - | 61 | [11] |
| Crude Saponin Extract (Asparagus africanus) | Rat | - | 55 | [11] |
| Crude Saponin Extract (Dichrostachys cinerea) | Rat | - | 72 | [11] |
| Crude Saponin Extract (Ficus iteophylla) | Rat | - | 66 | [11] |
| Crude Saponin Extract (Indigofera pulchra) | Rat | - | 40 | [11] |
| Tupistra chinensis Saponins | Rat | 140 mg/kg (oral) | Significant reduction | [12] |
Mechanisms of Anti-inflammatory Action
Saponins exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules. This compound and other saponins have been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[1][3]
Caption: Inhibition of the NF-κB signaling pathway by saponins.
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway in the inflammatory process. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key MAPK families include ERK, JNK, and p38. Saponins can interfere with this pathway at various levels, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Saponin-mediated inhibition of the MAPK signaling pathway.
Experimental Protocols
A standardized methodology is crucial for the reliable evaluation and comparison of the anti-inflammatory properties of different saponins. Below are detailed protocols for two commonly used assays.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[15][16][17][18]
Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the saponin being evaluated.
-
Administration: The test saponin or standard drug is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Protective Effect and Mechanism of this compound on Renal Ischemia Reperfusion [actanp.hebeinu.edu.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo anti-inflammatory activity of saponins from Bupleurum rotundifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biologyforum.actabotanica.org [biologyforum.actabotanica.org]
- 12. mdpi.com [mdpi.com]
- 13. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Sodium Aescinate
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sodium aescinate, a saponin with valuable pharmacological properties, requires careful handling and disposal due to its potential environmental toxicity. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of a spill, avoid dust formation. The spilled material should be swept up and placed into a suitable, closed container for disposal.[1][2] It is crucial to prevent this compound from entering drains or surface water, as it is toxic to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous pharmaceutical waste. The primary method for its disposal is through an approved waste disposal plant, often involving incineration by a licensed contractor.
-
Segregation and Collection :
-
Unused or expired this compound, as well as any materials contaminated with it (e.g., vials, weighing paper, contaminated PPE), should be segregated from general laboratory waste.
-
Collect these materials in a designated, clearly labeled, and sealed hazardous waste container. Hazardous pharmaceutical waste is typically collected in black containers.[3][4]
-
-
Container Labeling :
-
The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound."
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Arrange for Professional Disposal :
-
Contact a licensed environmental services or hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Ensure the disposal company is aware of the nature of the waste to ensure it is handled and treated in accordance with federal, state, and local regulations.[5]
-
-
Documentation :
-
Maintain a record of the waste disposal, including the date, quantity of waste, and the name of the disposal company.
-
Quantitative Data Summary
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | While a specific category is not consistently provided, it should be handled with care. | [2] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sodium Aescinate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Sodium Aescinate. Due to the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach, treating this compound as a potent pharmaceutical compound, is advised. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.
Operational Health and Safety Plan
All handling of this compound should occur in a designated area with restricted access. Personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should be changed every 30-60 minutes or immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment device. | Minimizes the risk of inhaling aerosolized particles of the compound. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to this compound.
| Control Type | Specification | Rationale |
| Primary Containment | A certified chemical fume hood or a biological safety cabinet should be used for all weighing and solution preparation activities. | Provides a controlled environment to contain any dust or aerosols generated during handling. |
| Ventilation | The designated handling area should have a dedicated, single-pass air handling system. | Prevents the circulation of potentially contaminated air throughout the facility. |
Hygiene Practices
Strict hygiene practices are critical to prevent inadvertent exposure and contamination.
| Practice | Procedure |
| Hand Washing | Wash hands thoroughly with soap and water before donning and after doffing PPE. |
| Decontamination of Surfaces | All work surfaces and equipment should be decontaminated after each use. A validated cleaning procedure should be in place. |
| No Personal Items | Eating, drinking, smoking, and the application of cosmetics are strictly prohibited in the designated handling area. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Cleanup
For any spill, the area should be evacuated and secured. Only trained personnel with appropriate PPE should perform the cleanup.
-
Containment: Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
Neutralization (if applicable): While no specific neutralizing agent is identified for this compound, for general-purpose cleanup of a potentially acidic or basic compound, a neutral absorbent is recommended.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by a rinse with water.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.
Waste Segregation and Disposal
| Waste Stream | Container Type | Disposal Method |
| Solid Waste | Labeled, sealed, and leak-proof hazardous waste container. | Incineration at a licensed hazardous waste facility. |
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste container. | Incineration at a licensed hazardous waste facility. Do not dispose of down the drain. |
| Sharps | Puncture-resistant sharps container labeled as hazardous waste. | Incineration at a licensed hazardous waste facility. |
All waste containers must be clearly labeled with the contents, including "Hazardous Pharmaceutical Waste" and "this compound." Follow all institutional, local, and national regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
